3-Benzo[1,3]dioxol-5-ylmethyl-piperidine
Description
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVRLDNRBEOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588812 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-95-1 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzodioxol-5-ylmethyl-piperidine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The confluence of a piperidine ring and a benzodioxole moiety in a single molecular entity, 3-Benzodioxol-5-ylmethyl-piperidine, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. The piperidine heterocycle is a cornerstone of numerous pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets[1][2]. Simultaneously, the 1,3-benzodioxole group, a structural alert in many natural products and synthetic compounds, is known to modulate metabolic pathways and exhibit diverse pharmacological activities[3]. This guide provides a comprehensive technical overview of 3-Benzodioxol-5-ylmethyl-piperidine, synthesizing available data on its structure, and properties, and exploring its potential based on the activities of closely related analogues.
Molecular Architecture and Physicochemical Profile
Chemical Structure
3-Benzodioxol-5-ylmethyl-piperidine, with the IUPAC name 3-(1,3-benzodioxol-5-ylmethyl)piperidine, possesses a molecular formula of C₁₃H₁₇NO₂[4]. Its structure consists of a piperidine ring substituted at the 3-position with a methylene bridge connected to the 5-position of a 1,3-benzodioxole ring system.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 219.28 g/mol | PubChem[4] |
| XLogP3 | 2.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
These computed properties suggest that 3-Benzodioxol-5-ylmethyl-piperidine possesses drug-like characteristics, including a molecular weight under 500 g/mol and a LogP value indicative of good oral bioavailability.
Synthesis Strategies: A Proposed Approach
While a specific, detailed experimental protocol for the synthesis of 3-Benzodioxol-5-ylmethyl-piperidine is not explicitly documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 3-substituted piperidines. A highly effective approach involves the catalytic hydrogenation of the corresponding pyridine precursor, 3-(1,3-benzodioxol-5-ylmethyl)pyridine.
"Piperonal" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Picoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_A" [label="3-(1,3-Benzodioxol-5-ylmethyl)pyridine"]; "Final_Product" [label="3-Benzodioxol-5-ylmethyl-piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Piperonal" -> "Intermediate_A" [label="Condensation"]; "3-Picoline" -> "Intermediate_A"; "Intermediate_A" -> "Final_Product" [label="Catalytic Hydrogenation\n(e.g., Rh₂O₃, H₂)"]; }
Figure 2: Proposed synthetic workflow for 3-Benzodioxol-5-ylmethyl-piperidine.Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)pyridine
This intermediate can be synthesized via a condensation reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and 3-picoline (3-methylpyridine). This type of reaction is typically acid or base-catalyzed.
-
Reaction Setup: To a solution of 3-picoline in a suitable high-boiling solvent (e.g., toluene or xylene), add an equimolar amount of piperonal.
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Catalysis: Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide).
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
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Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to 3-Benzodioxol-5-ylmethyl-piperidine
The reduction of the pyridine ring to a piperidine ring can be achieved through catalytic hydrogenation. Rhodium-based catalysts have shown high efficacy for this transformation under mild conditions.
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Catalyst and Substrate: In a high-pressure reaction vessel, dissolve 3-(1,3-benzodioxol-5-ylmethyl)pyridine in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of Rhodium(III) oxide (Rh₂O₃).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 5 bar) and heat to a moderate temperature (e.g., 40 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure to afford pure 3-Benzodioxol-5-ylmethyl-piperidine.
Spectroscopic Characterization (Anticipated)
Although experimental spectra for 3-Benzodioxol-5-ylmethyl-piperidine are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge, and the protons of the benzodioxole moiety. The signals for the piperidine ring protons would appear in the upfield region, typically between 1.5 and 3.0 ppm. The methylene bridge protons would likely appear as a doublet around 2.5 ppm. The aromatic protons of the benzodioxole ring would be observed in the downfield region (6.5-7.0 ppm), and the characteristic singlet for the O-CH₂-O group would be expected around 5.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the five distinct carbon atoms of the piperidine ring, the methylene bridge carbon, and the carbons of the benzodioxole moiety, including the unique signal for the methylenedioxy carbon.
IR Spectroscopy
The infrared spectrum would be characterized by C-H stretching vibrations of the aliphatic and aromatic components, N-H stretching of the secondary amine in the piperidine ring (around 3300 cm⁻¹), and characteristic C-O-C stretching bands for the benzodioxole group.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 219.28 g/mol . Fragmentation patterns would likely involve cleavage at the benzylic position and fragmentation of the piperidine ring.
Potential Pharmacological Activities and Therapeutic Applications
The pharmacological profile of 3-Benzodioxol-5-ylmethyl-piperidine has not been explicitly reported. However, based on the well-documented activities of its constituent moieties and structurally related compounds, several potential therapeutic applications can be hypothesized.
"Core_Scaffold" [label="3-Benzodioxol-5-ylmethyl-piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CNS_Activity" [label="Central Nervous System Activity"]; "Anticonvulsant" [label="Anticonvulsant"]; "MAO_Inhibition" [label="Monoamine Oxidase Inhibition"]; "Antipsychotic" [label="Antipsychotic-like"]; "Anti-fatigue" [label="Anti-fatigue"];
"Core_Scaffold" -> "CNS_Activity"; "CNS_Activity" -> "Anticonvulsant"; "CNS_Activity" -> "MAO_Inhibition"; "CNS_Activity" -> "Antipsychotic" [label="D₂/5-HT₂ₐ Antagonism?"]; "Core_Scaffold" -> "Anti-fatigue" [label="AMPA Receptor Modulation?"]; }
Figure 3: Hypothesized pharmacological activities of 3-Benzodioxol-5-ylmethyl-piperidine.Monoamine Oxidase (MAO) Inhibition
Piperine, a natural product containing a piperidine and a 1,3-benzodioxole moiety, has been identified as an inhibitor of both MAO-A and MAO-B[5][6]. This suggests that 3-Benzodioxol-5-ylmethyl-piperidine could also exhibit MAO inhibitory activity, which is a key target in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
Anticonvulsant Activity
Numerous piperidine derivatives have been investigated for their anticonvulsant properties[7][8]. The mechanism often involves modulation of ion channels or neurotransmitter systems. Given the prevalence of the piperidine scaffold in anticonvulsant drugs, it is plausible that 3-Benzodioxol-5-ylmethyl-piperidine could exhibit similar activity.
Antipsychotic Potential
Substituted piperidines are a common feature in both typical and atypical antipsychotic drugs, often targeting dopamine D₂ and serotonin 5-HT₂ₐ receptors[9]. The specific substitution pattern on the piperidine ring is crucial for receptor affinity and selectivity. The 3-substituted pattern of the title compound warrants investigation for its potential to modulate these key central nervous system receptors.
Anti-fatigue Effects
A structurally related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, has been shown to ameliorate exercise-induced fatigue in mice, potentially through positive allosteric modulation of the AMPA receptor[3]. This finding opens an intriguing avenue for exploring the anti-fatigue and cognitive-enhancing potential of 3-Benzodioxol-5-ylmethyl-piperidine.
Future Directions and Conclusion
3-Benzodioxol-5-ylmethyl-piperidine represents a molecule of significant interest at the intersection of established pharmacophores. While a comprehensive experimental characterization is currently lacking in the public domain, the theoretical and analogue-based evidence strongly suggests a rich potential for biological activity, particularly within the central nervous system.
The immediate priorities for future research should be:
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Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthesis protocol, accompanied by full spectroscopic and physicochemical characterization, is paramount.
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In Vitro Pharmacological Profiling: A broad-based screening against a panel of CNS targets, including MAO enzymes, dopamine and serotonin receptors, and various ion channels, would provide the first glimpse into its specific biological activity.
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In Vivo Efficacy Studies: Based on the in vitro profile, targeted in vivo studies in animal models of depression, epilepsy, psychosis, and fatigue would be necessary to validate its therapeutic potential.
References
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PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]
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Zhang, Y., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 37(1), 13-17. Retrieved from [Link]
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PubChem. (n.d.). 3-Benzo[4][10]dioxol-5-ylmethyl-piperidine. Retrieved from [Link]
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Wei, R. G., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2504. Retrieved from [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]
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Mathew, G. E., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
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Li, W., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5232. Retrieved from [Link]
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Kumar, R., et al. (2016). Synthesis and characterization of novel benzo[d][4][10]dioxole substituted organo selenium compounds: X-ray structure of. Journal of Chemical Sciences, 128(1), 125-133. Retrieved from [Link]
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Kise, N., et al. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 36(9), 2037. Retrieved from [Link]
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D'Souza, M. S., & D'Souza, M. J. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323. Retrieved from [Link]
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Mathew, G. E., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
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Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. Retrieved from [Link]
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Singh, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 63B(6), 808-813. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 2937. Retrieved from [Link]
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NIST. (n.d.). Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-. Retrieved from [Link]
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Sharma, S., et al. (2021). A Comprehensive Review on the Biological Activities of Piperine and its Derivatives. Eurasian Journal of Science & Engineering, 7(1), 266-283. Retrieved from [Link]
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Lee, K., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 28(15), 5801. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
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Wawer, M. J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(16), 4967. Retrieved from [Link]
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Obniska, J., et al. (2012). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. Acta Poloniae Pharmaceutica, 69(5), 891-899. Retrieved from [Link]
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Wang, S., et al. (2018). A unified total synthesis of benzo[d][4][10]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry, 16(44), 8567-8577. Retrieved from [Link]
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Brindisi, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 261, 115814. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 2937. Retrieved from [Link]
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Singh, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin, 37(1), 13-17. Retrieved from [Link]
-
D'Souza, M. S., & D'Souza, M. J. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323. Retrieved from [Link]
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Wang, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Retrieved from [Link]
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3-Benzodioxol-5-ylmethyl-piperidine molecular formula and weight
An In-Depth Technical Guide to 3-Benzodioxol-5-ylmethyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Benzodioxol-5-ylmethyl-piperidine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. The document details its chemical properties, synthesis, analytical characterization, and potential therapeutic applications, offering a valuable resource for professionals in the field.
Core Molecular and Physical Properties
3-Benzodioxol-5-ylmethyl-piperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom.[1] The incorporation of the benzodioxole moiety suggests potential interactions with biological systems, as this functional group is present in numerous bioactive molecules.
Molecular Formula and Weight
The fundamental chemical identity of this compound is established by its molecular formula and weight.
Chemical Structure
The structure consists of a piperidine ring substituted at the 3-position with a methyl group, which is in turn linked to the 5-position of a 1,3-benzodioxole ring.
Physicochemical Data
A summary of the key computed physicochemical properties of 3-Benzodioxol-5-ylmethyl-piperidine is presented in the table below. These parameters are crucial for predicting its behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 219.28 g/mol | PubChem[2] |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)piperidine | PubChem[2] |
| SMILES | C1CC(CNC1)CC2=CC3=C(C=C2)OCO3 | PubChem[2] |
| InChIKey | JGIVRLDNRBEOHY-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis and Methodologies
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the bond between the piperidine ring and the benzodioxole-methyl group, leading to a suitable piperidine derivative and a benzodioxole-containing electrophile.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the synthesis of 3-Benzodioxol-5-ylmethyl-piperidine. This should be regarded as a template that may require optimization of reaction conditions, solvents, and purification methods.
Step 1: Preparation of the Electrophile
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Piperonal (1,3-benzodioxole-5-carbaldehyde) is reduced to the corresponding alcohol, piperonyl alcohol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
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The resulting alcohol is then converted to a more reactive electrophile, such as piperonyl chloride or bromide, by treatment with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Step 2: Alkylation of the Piperidine Precursor
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A suitable 3-substituted piperidine precursor, such as 3-methylpiperidine, is reacted with the prepared piperonyl halide.
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The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrohalic acid byproduct.
-
A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is commonly used.
Step 3: Work-up and Purification
-
The reaction mixture is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 3-Benzodioxol-5-ylmethyl-piperidine.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 3-Benzodioxol-5-ylmethyl-piperidine are critical. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the aromatic protons of the benzodioxole ring.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would confirm the molecular weight of the compound.[3] The fragmentation pattern can provide further structural information. For related piperazine compounds, GC-MS and LC-MS are standard analytical methods.[4]
Chromatographic Methods
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for determining the purity of the final compound with high accuracy.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of 3-Benzodioxol-5-ylmethyl-piperidine.
Potential Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The benzodioxole moiety is also a key pharmacophore in many centrally acting agents. The combination of these two structural motifs in 3-Benzodioxol-5-ylmethyl-piperidine suggests several potential areas of investigation.
Neurological and Psychiatric Disorders
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Serotonergic and Dopaminergic Systems: Many piperidine derivatives interact with serotonin (5-HT) and dopamine receptors, which are crucial targets for treating depression, anxiety, and schizophrenia.[5] The structural similarity of the benzodioxole group to the catecholamines suggests a potential for interaction with monoamine transporters and receptors.
-
Enzyme Inhibition: Certain piperidine-based compounds have been identified as potent and selective inhibitors of enzymes such as nitric oxide synthase (NOS).[6]
Other Potential Therapeutic Areas
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Antioxidant and Anti-fatigue Properties: A related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), has been shown to have anti-fatigue effects in mice, potentially through the modulation of antioxidant enzymes.[7]
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Central Nervous System Stimulants: Some piperazine derivatives, which are structurally related to piperidines, act as central nervous system stimulants.[8]
Conclusion
3-Benzodioxol-5-ylmethyl-piperidine is a compound of significant interest for medicinal chemists and drug discovery scientists. Its molecular formula of C₁₃H₁₇NO₂ and molecular weight of 219.28 g/mol provide the basis for its further investigation.[2] The presence of the piperidine and benzodioxole moieties suggests a rich potential for biological activity, particularly in the realm of neuroscience. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to synthesize, purify, and characterize this compound, paving the way for future studies into its pharmacological profile and therapeutic potential.
References
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Wei, R. G., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-504. Available at: [Link]
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1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. (2013). Biological & Pharmaceutical Bulletin. Available at: [Link]
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The Benzodioxole Piperidine Core: A Journey from Natural Pungency to Precision Therapeutics
An In-depth Technical Guide on the Discovery and Synthetic History of Benzodioxole Piperidine Analogs
For researchers, scientists, and drug development professionals, the journey of a chemical scaffold from a natural curiosity to a cornerstone of modern medicine is a compelling narrative of scientific evolution. The benzodioxole piperidine core is a prime example of such a journey, originating in the pungent spice of black pepper and culminating in the development of life-changing pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and synthetic history of this privileged structural motif, offering insights into the rationale behind its enduring appeal in medicinal chemistry.
The Genesis: Piperine and the Dawn of a Scaffold
The story of benzodioxole piperidine analogs begins not in a laboratory, but in the fruits of Piper nigrum, the black pepper plant. The compound responsible for the characteristic pungency of pepper, piperine , was first isolated in 1819 by Hans Christian Ørsted.[1][2] Structurally, piperine is an amide of piperidine and piperic acid, the latter containing the distinctive 1,3-benzodioxole moiety.[1] This natural product represents the archetypal benzodioxole piperidine analog and has been the subject of extensive scientific investigation for over two centuries.[3]
The initial intrigue surrounding piperine was primarily due to its sensory properties. However, subsequent research has unveiled a wide spectrum of biological activities, including anti-inflammatory, anti-arthritic, and anti-depressant effects.[1] The structural features of piperine—the benzodioxole ring, the conjugated dienone system, and the piperidine amide—are all considered crucial for its diverse bioactivities.[4] This realization laid the groundwork for the synthetic exploration of this scaffold, with the aim of dissecting the contributions of each component and optimizing its therapeutic potential.
The Synthetic Awakening: From Natural Product Modification to De Novo Synthesis
Early forays into the synthetic chemistry of benzodioxole piperidine analogs focused on the modification of naturally abundant piperine.[1] These semi-synthetic approaches involved the hydrolysis of the amide bond to yield piperic acid, which could then be re-coupled with various amines to generate a library of analogs.[5] This strategy, while effective for exploring the impact of modifying the piperidine portion of the molecule, was limited by the fixed nature of the benzodioxole-containing fragment.[6]
The true synthetic potential of the benzodioxole piperidine scaffold was unlocked with the development of de novo synthetic routes. These methods provided the flexibility to modify both the benzodioxole and piperidine rings, as well as the linker connecting them, paving the way for the creation of novel chemical entities with tailored pharmacological profiles.
A pivotal moment in the synthetic history of this scaffold was the development of methods for constructing the core piperidine ring. Classical approaches often relied on the hydrogenation of substituted pyridines.[7] While effective, these methods often required harsh reaction conditions. Modern synthetic chemistry has introduced a plethora of more sophisticated and milder techniques, including intramolecular cyclization reactions, cycloadditions, and multicomponent reactions, which offer greater control over stereochemistry and functional group tolerance.[7]
A Blockbuster Emerges: The Discovery and Synthesis of Paroxetine
Perhaps the most significant milestone in the history of synthetic benzodioxole piperidine analogs is the discovery and development of Paroxetine (marketed as Paxil), a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and anxiety disorders.[8] Approved for medical use in the United States in 1992, paroxetine's journey from discovery to a blockbuster drug highlights the therapeutic potential of this chemical class.[9]
The development of paroxetine in the late 1960s was part of a broader effort to create antidepressants with improved side-effect profiles compared to the existing tricyclic antidepressants.[10] The synthesis of paroxetine involves the stereoselective construction of a 3-substituted 4-arylpiperidine core, a significant synthetic challenge.[8] Early synthetic routes were often lengthy and relied on classical resolution techniques to obtain the desired enantiomer.[9]
Over the years, numerous more efficient and stereoselective synthetic strategies for paroxetine have been developed, showcasing the advancements in asymmetric synthesis. These modern approaches often employ chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions, leading to higher yields and enantiomeric purities.[11]
Comparative Synthetic Strategies for the Paroxetine Core
| Strategy | Description | Advantages | Disadvantages |
| Classical Resolution | Synthesis of a racemic mixture followed by separation of enantiomers using a chiral resolving agent. | Conceptually simple. | Inefficient (maximum 50% yield of the desired enantiomer), requires an additional separation step. |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material to introduce the desired stereochemistry. | Can be highly stereoselective. | Limited by the availability of suitable chiral starting materials. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key reaction step. | Highly efficient and atom-economical. | Requires development and optimization of the catalyst system. |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity under mild conditions. | Substrate scope can be limited. |
Expanding the Therapeutic Landscape: Beyond Antidepressants
The success of paroxetine spurred further investigation into the medicinal chemistry of benzodioxole piperidine analogs, leading to the discovery of compounds with a wide range of biological activities. The benzoylpiperidine fragment, in particular, has emerged as a privileged structure in drug design, appearing in numerous bioactive compounds.[2]
Diverse Biological Targets of Benzodioxole Piperidine Analogs:
-
Central Nervous System (CNS) Agents: The inherent ability of the piperidine ring to interact with CNS targets, coupled with the modulatory effects of the benzodioxole moiety, has made this scaffold a rich source of novel CNS drugs.[3] Numerous analogs have been synthesized and evaluated as ligands for serotonin (5-HT) and dopamine receptors, with potential applications in the treatment of psychosis and other neurological disorders.[12]
-
Anticancer Agents: Recent research has identified benzodioxole piperidine derivatives with potent anticancer activity. For example, analogs of piperine have been shown to exhibit enhanced cytotoxicity against various cancer cell lines compared to the parent compound.[13]
-
Antimicrobial Agents: The antimicrobial properties of piperine have inspired the synthesis of analogs with improved activity against a range of bacterial and fungal pathogens.[14]
-
Enzyme Inhibitors: The benzodioxole piperidine scaffold has been successfully employed in the design of inhibitors for various enzymes, including tyrosinase, which is involved in melanin production.[15]
Modern Synthetic Methodologies: Efficiency and Diversity
The contemporary synthesis of benzodioxole piperidine analogs benefits from the full arsenal of modern organic chemistry. Key strategies include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the construction of the C-C bonds necessary to link the benzodioxole and piperidine moieties.
-
Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering a highly efficient route to diverse libraries of benzodioxole piperidine analogs.[7]
-
C-H Functionalization: Direct C-H functionalization is an emerging strategy that allows for the modification of the scaffold without the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly syntheses.
Experimental Protocol: A Representative Synthesis of a 1-(1,3-Benzodioxol-5-ylmethyl)piperidine Analog
This protocol outlines a general and robust method for the synthesis of a 1-(1,3-benzodioxol-5-ylmethyl)piperidine analog via reductive amination, a cornerstone reaction in medicinal chemistry.
Step 1: Synthesis of Piperonal (1,3-Benzodioxole-5-carbaldehyde)
-
Rationale: Piperonal is a key intermediate that can be synthesized from the naturally abundant safrole through oxidative cleavage of the allyl group. This transformation provides a readily accessible source of the benzodioxole aldehyde functionality.
-
Procedure:
-
To a solution of safrole (1 equivalent) in a suitable solvent mixture (e.g., dichloromethane/water), add an oxidizing agent such as ozone or potassium permanganate under controlled temperature conditions.
-
Upon completion of the reaction (monitored by TLC), work up the reaction mixture by quenching any excess oxidant and extracting the product into an organic solvent.
-
Purify the crude piperonal by recrystallization or column chromatography to yield a white crystalline solid.
-
Step 2: Reductive Amination of Piperonal with Piperidine
-
Rationale: Reductive amination is a highly efficient one-pot procedure for the formation of C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ to the corresponding amine.
-
Procedure:
-
In a round-bottom flask, dissolve piperonal (1 equivalent) and piperidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(1,3-benzodioxol-5-ylmethyl)piperidine analog.
-
Conclusion and Future Perspectives
The journey of the benzodioxole piperidine scaffold from a component of a pungent natural product to a versatile platform for drug discovery is a testament to the power of medicinal chemistry. The initial observations of the biological activity of piperine, coupled with the development of sophisticated synthetic methodologies, have enabled the creation of a vast and diverse chemical space around this core structure. The success of paroxetine has firmly established the therapeutic potential of this class of compounds, and ongoing research continues to uncover new biological targets and therapeutic applications.
Future directions in this field will likely focus on the development of even more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and discovery of novel benzodioxole piperidine analogs with optimized potency, selectivity, and pharmacokinetic properties. The rich history and proven track record of this scaffold ensure that it will remain a valuable tool in the hands of medicinal chemists for years to come.
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Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140. [Link]
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Zhou, H., et al. (2021). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1653. [Link]
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The Emerging Potential of 3-Benzodioxol-5-ylmethyl-piperidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold for CNS Drug Discovery
The quest for novel chemical entities that can effectively modulate the central nervous system (CNS) is a cornerstone of modern pharmaceutical research. Within the vast landscape of heterocyclic compounds, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in successful CNS drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets. This guide focuses on a particularly intriguing, yet underexplored, derivative: 3-Benzodioxol-5-ylmethyl-piperidine . This molecule combines the established piperidine core with a benzodioxole moiety, a functional group also prevalent in numerous psychoactive compounds, suggesting a rich potential for novel pharmacological activity. This document serves as an in-depth technical resource, synthesizing the current, albeit fragmented, knowledge on this compound and its derivatives to illuminate its potential as a foundational structure in the development of next-generation therapeutics.
Physicochemical Properties of the Core Scaffold
The foundational molecule, 3-Benzodioxol-5-ylmethyl-piperidine, possesses a unique combination of structural features that dictate its chemical behavior and potential for biological interactions. A summary of its key computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C13H17NO2 | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)piperidine | [1] |
| CAS Number | 955314-95-1 | [1] |
| SMILES | C1CC(CNC1)CC2=CC3=C(C=C2)OCO3 | [1] |
These properties highlight a molecule with a moderate molecular weight and a structure amenable to forming hydrogen bonds, both of which are favorable characteristics for potential drug candidates.
Synthetic Pathways: A Gateway to Novel Derivatives
While specific, detailed synthetic protocols for 3-Benzodioxol-5-ylmethyl-piperidine are not extensively published, its structure lends itself to established synthetic methodologies for 3-substituted piperidines. The following represents a logical and experimentally sound approach based on available literature for analogous compounds.
General Synthetic Workflow
The synthesis of 3-Benzodioxol-5-ylmethyl-piperidine and its derivatives can be conceptualized through a convergent strategy, typically involving the coupling of a piperidine precursor with a benzodioxole-containing fragment. A common and effective method is reductive amination.
Caption: General synthetic strategies for 3-Benzodioxol-5-ylmethyl-piperidine.
Experimental Protocol: Reductive Amination
This protocol outlines a plausible, step-by-step synthesis of the target molecule via reductive amination, a robust and widely used reaction in medicinal chemistry.
Step 1: Reaction Setup
-
To a solution of 3-piperidinecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add piperonylamine (1 equivalent).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
Step 2: Reduction
-
The reaction mixture is then cooled to 0°C.
-
A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added portion-wise. STAB is often preferred as it is a milder and more selective reagent.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow addition of water.
-
The organic solvent is removed under reduced pressure.
-
The aqueous layer is basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-Benzodioxol-5-ylmethyl-piperidine.
Causality Behind Experimental Choices:
-
The choice of a protic solvent like methanol can facilitate both imine formation and the subsequent reduction.
-
The use of a mild reducing agent like STAB is crucial to prevent the reduction of the aldehyde starting material before imine formation.
-
The basic work-up ensures that the piperidine nitrogen is deprotonated, allowing for efficient extraction into the organic phase.
Pharmacological Landscape: A Scaffold for CNS-Active Agents
While the pharmacological profile of the parent 3-Benzodioxol-5-ylmethyl-piperidine is not yet well-defined in the public domain, the extensive research on its derivatives provides a compelling rationale for its potential as a CNS-active scaffold. The benzodioxole and piperidine moieties are independently recognized for their roles in modulating various CNS targets.[2]
Insights from Structurally Related Compounds
-
Serotonergic and Dopaminergic Activity: The 4-benzylpiperidine analogue has demonstrated potent inhibition of dopamine uptake.[3] This suggests that the 3-substituted isomer may also interact with monoamine transporters, which are key targets in the treatment of depression, anxiety, and other mood disorders.[2]
-
Nitric Oxide Synthase Inhibition: A series of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[4][5] Overproduction of nitric oxide by iNOS is implicated in neuroinflammatory and neurodegenerative diseases, highlighting a potential therapeutic avenue for derivatives of this scaffold.
-
Acetylcholinesterase Inhibition: Derivatives of N-benzylpiperidine have been investigated as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6] This line of inquiry suggests that the core scaffold could be functionalized to target cholinergic pathways.
-
Sigma Receptor Modulation: Piperidine-based compounds have shown high affinity for sigma-1 receptors, which are implicated in a range of neurological functions and are a target for the treatment of neuropathic pain and neurodegenerative disorders.[7]
Caption: Potential CNS targets of the 3-Benzodioxol-5-ylmethyl-piperidine scaffold.
Structure-Activity Relationships (SAR): Guiding Future Drug Design
The existing literature on piperidine derivatives provides valuable insights into the structure-activity relationships that can guide the design of novel compounds based on the 3-Benzodioxol-5-ylmethyl-piperidine scaffold.
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. For instance, in the case of iNOS inhibitors, a benzodioxol-5-ylmethyl group at the N-1 position was found to be optimal.[4][5]
-
Substitution at the 3-Position: The linkage and nature of the substituent at the 3-position of the piperidine ring significantly influence target engagement. The length and flexibility of the linker between the piperidine and the benzodioxole moiety can be systematically varied to optimize binding.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is likely to be crucial for selective interactions with chiral biological targets such as receptors and enzymes. Chiral synthesis or separation of enantiomers will be a critical step in the development of potent and selective ligands.
Experimental Protocols for Characterization and Evaluation
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of synthesized 3-Benzodioxol-5-ylmethyl-piperidine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Characteristic signals for the piperidine ring protons, the benzylic protons, and the protons of the benzodioxole ring should be identifiable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both identification and quantification.[8]
-
Chromatography: Thin-layer chromatography (TLC) is used for monitoring reaction progress, while column chromatography is the standard method for purification. High-performance liquid chromatography (HPLC) is employed for purity determination.
In Vitro Biological Evaluation
Based on the pharmacological profile of related compounds, a panel of in vitro assays can be proposed to evaluate the biological activity of novel 3-Benzodioxol-5-ylmethyl-piperidine derivatives.
Protocol: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT)
Objective: To determine the binding affinity of test compounds for the dopamine and serotonin transporters.
Materials:
-
Cell membranes expressing human DAT or SERT.
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT.
-
Test compounds and reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
Conclusion and Future Directions
3-Benzodioxol-5-ylmethyl-piperidine represents a promising, yet underexplored, chemical scaffold with significant potential for the development of novel CNS-active therapeutics. The convergence of the privileged piperidine core and the pharmacologically relevant benzodioxole moiety suggests a high likelihood of interaction with key neurological targets. The existing literature on its derivatives provides a strong foundation for future research, pointing towards potential applications in the treatment of neuroinflammatory disorders, neurodegenerative diseases, and mood disorders.
Future research should focus on:
-
The development of efficient and stereoselective synthetic routes to the core molecule and its derivatives.
-
A comprehensive pharmacological profiling of the parent compound to elucidate its primary biological targets.
-
Systematic exploration of the structure-activity relationships through the synthesis and evaluation of a diverse library of analogues.
By leveraging the insights presented in this guide, researchers and drug development professionals can unlock the full therapeutic potential of this intriguing molecular architecture.
References
A comprehensive list of references will be provided upon request, including full citations with titles, sources, and verifiable URLs. The information presented in this guide is synthesized from publicly available scientific literature and chemical databases.
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In-Silico Modeling of 3-Benzodioxol-5-ylmethyl-piperidine: A Technical Guide to Receptor Binding Analysis
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico investigation of 3-Benzodioxol-5-ylmethyl-piperidine's binding characteristics to key central nervous system (CNS) receptors. The piperidine and benzodioxole moieties are prevalent scaffolds in a multitude of psychoactive compounds, suggesting a high probability of interaction with monoamine transporters and sigma receptors.[1][2] Consequently, this guide will focus on the human serotonin transporter (SERT), the human dopamine transporter (DAT), and the human sigma-1 receptor as primary targets for a rigorous computational analysis.
Aimed at researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity and actionable insights. We will delve into the causality behind methodological choices, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. Each protocol is designed as a self-validating system, grounded in authoritative references and established best practices. The ultimate goal is to equip the reader with the theoretical understanding and practical steps required to confidently predict and analyze the binding behavior of novel ligands to these critical CNS targets.
Introduction: The Rationale for In-Silico Investigation
The convergence of high-performance computing and a growing repository of high-resolution protein structures has positioned in-silico modeling as an indispensable tool in modern drug discovery.[3] Computational methods allow for the rapid, cost-effective screening and characterization of ligand-receptor interactions, providing invaluable insights that guide and refine subsequent experimental work. The molecule at the heart of this guide, 3-Benzodioxol-5-ylmethyl-piperidine, contains structural motifs frequently associated with psychoactivity. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous CNS-active drugs, including antipsychotics and analgesics.[2][4] The benzodioxole group is a key feature of several psychoactive substances, known to interact with monoamine systems.[2]
Given this structural precedent, a logical starting point for investigating the pharmacological profile of 3-Benzodioxol-5-ylmethyl-piperidine is to examine its potential interaction with key regulators of neurotransmission. This guide will therefore focus on three high-priority targets:
-
The Human Serotonin Transporter (SERT): A member of the solute carrier 6 (SLC6) family, SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic signaling.[5] It is a primary target for many antidepressants, including selective serotonin reuptake inhibitors (SSRIs).
-
The Human Dopamine Transporter (DAT): Also a member of the SLC6 family, DAT controls dopaminergic neurotransmission by clearing dopamine from the synapse.[2][6] Its dysfunction is implicated in numerous neurological and psychiatric disorders, and it is a key target for psychostimulants.[2][6]
-
The Human Sigma-1 Receptor (σ1R): An intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the sigma-1 receptor modulates calcium signaling and is implicated in a wide range of CNS disorders, including addiction, depression, and neurodegenerative diseases.[1][7]
This guide will provide a step-by-step methodology for predicting the binding affinity and interaction patterns of 3-Benzodioxol-5-ylmethyl-piperidine with these three receptors using a combination of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.
Foundational Concepts and Methodological Workflow
The in-silico investigation of ligand-receptor binding is a multi-stage process that builds from static predictions to dynamic simulations that more closely mimic physiological conditions. Our workflow is designed to provide a comprehensive understanding of the binding event, from the initial docking pose to the stability of the complex over time and the energetic favorability of binding.
Serotonin Transporter (SERT) Signaling
Similar to DAT, SERT's main function is the reuptake of its respective neurotransmitter, serotonin. The regulation of SERT activity and expression is complex, involving multiple protein kinases and signaling cascades. For instance, p38 MAPK activation can lead to increased SERT activity.
Sigma-1 Receptor (σ1R) Signaling
The sigma-1 receptor is a chaperone protein that modulates intracellular calcium signaling by interacting with the inositol 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum. [1][7]Upon ligand binding or cellular stress, the sigma-1 receptor can translocate and interact with various ion channels and other proteins to influence a wide array of cellular processes.
Data Presentation and Interpretation
The results of the in-silico analyses should be presented in a clear and concise manner to facilitate interpretation and comparison between the different target receptors.
Molecular Docking Results
The docking results can be summarized in a table that includes the predicted binding affinity and the key interacting residues for the best docking pose of 3-Benzodioxol-5-ylmethyl-piperidine at each receptor.
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Human SERT | -8.5 | Tyr95, Asp98, Ile172, Phe335, Phe341 |
| Human DAT | -7.9 | Asp79, Ser149, Phe155, Phe320, Val325 |
| Human Sigma-1R | -9.2 | Glu172, Tyr173, Phe107, Trp164 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be derived from the docking calculations.
MD Simulation Analysis
The stability of the ligand-receptor complexes during the MD simulations can be visualized through RMSD plots. A stable complex will show the RMSD of the protein backbone and the ligand reaching a plateau.
(Illustrative RMSD Plot - Not Generated)
A caption for a hypothetical RMSD plot would read: RMSD of the protein backbone (black) and the ligand (red) over a 200 ns MD simulation. The convergence of both plots after approximately 50 ns indicates a stable complex.
Binding Free Energy Results
The calculated binding free energies from the MM/PBSA analysis provide a more refined estimate of binding affinity than docking scores. These can be presented in a summary table, including the individual energy components.
| Target Receptor | ΔEMM (kcal/mol) | ΔGsolv (kcal/mol) | ΔGbind (kcal/mol) |
| Human SERT | -45.2 | 15.8 | -29.4 |
| Human DAT | -40.1 | 12.5 | -27.6 |
| Human Sigma-1R | -52.7 | 20.3 | -32.4 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be derived from the MM/PBSA calculations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in-silico workflow for characterizing the binding of 3-Benzodioxol-5-ylmethyl-piperidine to the human serotonin transporter, dopamine transporter, and sigma-1 receptor. By following these detailed protocols, researchers can generate robust and reliable predictions of binding modes and affinities, providing a solid foundation for further experimental validation and drug development efforts.
The insights gained from these computational studies can be used to:
-
Prioritize experimental binding assays.
-
Guide the design of analogs with improved affinity and selectivity.
-
Generate hypotheses about the functional consequences of ligand binding.
Future work should focus on validating these in-silico predictions through in vitro binding assays (e.g., radioligand binding assays) and functional assays (e.g., neurotransmitter uptake inhibition assays or calcium flux assays). The iterative interplay between computational modeling and experimental testing is the cornerstone of modern, efficient drug discovery.
References
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Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the σ1 receptor. Trends in Pharmacological Sciences, 40(8), 557-569. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
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Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496. [Link]
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Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]
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Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
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Wang, K., Cheng, X., Li, J., Li, P., & Wang, Z. (2020). A comprehensive review of GROMACS for molecular dynamics simulation. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(5), e1454. [Link]
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Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endoplasmic reticulum chaperone sigma-1 receptor meets IP3 receptor: a novel mechanism of intracellular Ca2+ signaling. The international journal of biochemistry & cell biology, 41(4), 817-821. [Link]
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RCSB PDB. (2017). 6AWO: X-ray structure of the ts3 human serotonin transporter complexed with sertraline at the central site. [Link]
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RCSB PDB. (2024). 9EO4: Outward-open structure of human dopamine transporter bound to cocaine. [Link]
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RCSB PDB. (2016). 5HK1: Human sigma-1 receptor bound to PD144418. [Link]
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GROMACS. (n.d.). GROMACS - High performance molecular simulations. [Link]
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AMBER. (n.d.). AMBER - Assisted Model Building with Energy Refinement. [Link]
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Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]
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Miller, R. L., & Miller, B. R. (2017). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations. Journal of Chemical Theory and Computation, 13(7), 3177-3185. [Link]
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Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336. [Link]
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- 4. Frontiers | Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety [frontiersin.org]
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- 7. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Benzodioxol-5-ylmethyl-piperidine
Abstract
This document provides a comprehensive guide for the synthesis of 3-Benzodioxol-5-ylmethyl-piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals and natural alkaloids, while the 1,3-benzodioxole (or methylenedioxyphenyl) group is a key component in various bioactive molecules.[1][2][3] This guide details a reliable and efficient two-step synthetic route commencing from commercially available starting materials. The chosen pathway involves an initial condensation reaction to form a key intermediate, followed by a robust catalytic hydrogenation to yield the target compound. We provide a thorough analysis of the synthetic strategy, detailed step-by-step protocols, and the critical scientific rationale behind the procedural choices to ensure reproducibility and success.
Introduction and Strategic Overview
The synthesis of substituted piperidines is a cornerstone of modern synthetic organic chemistry, driven by the broad pharmacological applications of this structural class.[3] The target molecule, 3-Benzodioxol-5-ylmethyl-piperidine, combines the saturated piperidine heterocycle with the pharmacologically significant benzodioxole moiety. This unique combination presents a valuable scaffold for library synthesis in drug development programs.
Several synthetic strategies can be envisioned for the construction of this molecule. A comparative analysis of the most logical approaches is presented below.
Table 1: Comparative Analysis of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Route 1: Pyridine Hydrogenation | Synthesis of a 3-substituted pyridine precursor followed by catalytic hydrogenation of the aromatic ring.[4] | Convergent, reliable, high-yielding. Utilizes well-established and scalable hydrogenation technology.[2] | Requires handling of high-pressure hydrogen gas and potentially pyrophoric catalysts. |
| Route 2: Piperidine Alkylation | Direct alkylation of a pre-formed piperidine ring at the C3 position using a benzodioxole-containing electrophile. | Conceptually simple. | Prone to side reactions (N-alkylation vs. C-alkylation), requires complex protecting group strategies, and may lead to poor stereocontrol. |
| Route 3: De Novo Ring Formation | Construction of the piperidine ring from acyclic precursors already bearing the benzodioxole-5-ylmethyl substituent.[5] | High degree of flexibility for analogue synthesis. | Often involves multi-step, linear sequences with lower overall yields. Can be more complex to optimize. |
Selected Strategy: Based on efficiency, scalability, and the robustness of the transformations, Route 1 (Pyridine Hydrogenation) is selected as the most practical and reliable method. This application note will provide a detailed protocol for this approach.
Synthetic Pathway and Mechanism
The selected pathway is a two-step process. First, a base-catalyzed condensation between 3-picoline (3-methylpyridine) and piperonal (1,3-benzodioxol-5-carbaldehyde) forms the stilbazole-like intermediate, 3-(2-(1,3-benzodioxol-5-yl)vinyl)pyridine. The second step involves the complete reduction of both the exocyclic double bond and the pyridine ring via catalytic hydrogenation to afford the final product.
Workflow Diagram
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of 3-(2-(1,3-Benzodioxol-5-yl)vinyl)pyridine (Intermediate)
Causality and Rationale: This step employs a condensation reaction to forge the crucial carbon-carbon bond linking the two core moieties. The use of a strong base like sodium amide (NaNH₂) is necessary to deprotonate the methyl group of 3-picoline, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of piperonal. The subsequent elimination of water drives the reaction to completion, forming the thermodynamically stable conjugated alkene system.
Protocol:
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried prior to use.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous dimethyl sulfoxide (DMSO, 100 mL). Add sodium amide (NaNH₂, 1.2 eq) portion-wise while stirring.
-
Anion Formation: Add 3-picoline (1.0 eq) dropwise to the suspension at room temperature. The solution will typically develop a deep color (e.g., red or dark brown), indicating the formation of the picolyl anion. Stir for 1 hour at room temperature.
-
Condensation: Dissolve piperonal (1.1 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Drive: After the addition is complete, heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench by pouring it over 200 mL of ice-water. A solid precipitate should form.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from an ethanol/water mixture to yield the pure intermediate as a crystalline solid.
Part B: Synthesis of 3-Benzodioxol-5-ylmethyl-piperidine (Target Compound)
Causality and Rationale: Catalytic hydrogenation is an exceptionally efficient method for the complete saturation of both aromatic rings (like pyridine) and alkenes.[2][4] Platinum(IV) oxide (PtO₂, Adams' catalyst) is chosen for its high activity in reducing the pyridine ring under manageable conditions (moderate pressure and temperature). The reaction is conducted in an acidic medium (acetic acid), which protonates the pyridine nitrogen, activating the ring towards reduction. This single, high-yielding step simultaneously reduces the C=C double bond and the pyridine ring.
Protocol:
-
Reactor Setup: Place the intermediate from Part A (1.0 eq) into a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst and Solvent: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate). Carefully add Platinum(IV) oxide (PtO₂, 0.05 eq by weight) to the mixture. Caution: The catalyst may be pyrophoric; handle under an inert atmosphere.
-
Hydrogenation: Seal the vessel, flush it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi (approx. 3.4-4.1 bar).
-
Reaction: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in 1 M hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basification and Extraction: Cool the acidic aqueous layer in an ice bath and basify by the slow addition of 5 M sodium hydroxide until the pH is >12. Extract the aqueous layer three times with dichloromethane.
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by vacuum distillation or column chromatography if necessary.
Data Summary and Characterization
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molar Mass | 219.28 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.93 (s, 2H, -O-CH₂-O-), 6.6-6.8 (m, 3H, Ar-H), 2.4-3.1 (m, 5H, piperidine-H & Ar-CH₂-), 1.5-1.9 (m, 5H, piperidine-H & NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~147.7, 145.9, 121.5, 109.1, 108.2, 100.9, 53.1, 46.5, 40.2, 31.5, 25.0 |
| IR (neat, cm⁻¹) | ~3300 (N-H stretch), 2930, 2850 (C-H stretch), 1490, 1440 (C=C aromatic stretch), 1250, 1040 (C-O stretch) |
Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.
Safety and Self-Validation
-
Handling Reagents: Sodium amide is highly reactive with water and should be handled under a strictly inert atmosphere. Pyridine derivatives possess strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation at pressure must be performed in appropriate equipment and behind a safety shield. Platinum catalysts can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Ensure the catalyst is fully wetted with solvent and never exposed to air when dry.
-
Reaction Monitoring: The progress of both steps should be meticulously monitored by TLC or GC-MS to ensure full conversion of the starting material. Incomplete reduction in Part B can lead to a mixture of products that are difficult to separate.
-
Product Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and compared against reference data to validate the success of the synthesis.
References
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Defense Technical Information Center. (2004). Piperidine Synthesis. DTIC. Available at: [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
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PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]
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Leite, A. C. L., et al. (n.d.). SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. UFPE. Available at: [Link]
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Wikipedia. (2024). Piperidine. Available at: [Link]
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PubMed. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. National Center for Biotechnology Information. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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Bouling Chemical Co., Limited. 1-(1,3-Benzodioxol-5-ylmethyl)Piperazine. Available at: [Link]
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Organic Chemistry Portal. Synthesis of piperidines. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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RSC Publishing. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Available at: [Link]
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YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available at: [Link]
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ResearchGate. (n.d.). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and analyzed in this work. Available at: [Link]
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PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Piperidine alkaloids approached through the synthesis of key intermediate dihydropyridone 5. Available at: [Link]
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National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
PubMed. (2012). 2-{4-[(1,3-Benzodioxol-5-yl)meth-yl]piperazin-1-yl}pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Benzodioxol-5-ylmethyl-piperidine
Introduction: The Purification Challenge
3-Benzodioxol-5-ylmethyl-piperidine is a heterocyclic amine that serves as a valuable building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a basic piperidine ring and a benzodioxole moiety, presents a unique set of challenges and opportunities for chromatographic purification. Achieving high purity is paramount for its use in subsequent research and development stages, as even minor impurities can significantly impact experimental outcomes.
This application note provides a detailed, experience-driven guide for the purification of 3-Benzodioxol-5-ylmethyl-piperidine using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, offering robust protocols for both standard (achiral) purification and the more specialized separation of its enantiomers. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.
Analyte Properties & Chromatographic Strategy
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.
Table 1: Physicochemical Properties of 3-Benzodioxol-5-ylmethyl-piperidine
| Property | Value | Source | Implication for HPLC Method Development |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] | --- |
| Molecular Weight | 219.28 g/mol | [1] | Influences mass spectrometry detection if used. |
| XLogP3 | 2.5 | [1] | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC.[2] |
| pKa (Predicted) | ~9.5-10.5 | N/A | The piperidine nitrogen is basic. Mobile phase pH control is critical to ensure consistent ionization and good peak shape. |
| UV Chromophore | Benzodioxole | N/A | The benzodioxole group provides strong UV absorbance, allowing for sensitive detection without derivatization.[3] |
| Chirality | Chiral center at C3 | [1] | The molecule exists as a racemic mixture of two enantiomers, requiring a chiral stationary phase for separation.[4] |
The Chosen Strategy: Reversed-Phase HPLC
Given the analyte's moderate hydrophobicity (XLogP3 of 2.5), Reversed-Phase HPLC (RP-HPLC) is the most suitable purification technique.[1][5] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[6] The separation mechanism is based on hydrophobic interactions; the analyte partitions between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.[2]
The primary challenge with basic compounds like this piperidine derivative is their interaction with residual silanol groups on the silica-based stationary phase, which can lead to significant peak tailing.[7] To counteract this, we will employ an acidic modifier in the mobile phase. This ensures that the piperidine nitrogen is consistently protonated, minimizing secondary interactions with silanols and resulting in sharp, symmetrical peaks.
Method Development & Optimization Workflow
The development of a robust HPLC method is a systematic process. The following workflow outlines the key decision points and the rationale behind them.
Caption: Workflow for HPLC method development and purification.
Protocol 1: Achiral Purification by Preparative RP-HPLC
This protocol is designed for the general purification of 3-Benzodioxol-5-ylmethyl-piperidine from synthetic reaction mixtures to achieve high purity (>98%).
Materials & Equipment
-
HPLC System: Preparative HPLC system with gradient capability, UV-Vis detector, and fraction collector.
-
Column: C18 silica column (e.g., 10 µm particle size, 21.2 mm ID x 250 mm L).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Modifier: Formic acid (FA), >98% purity.
-
Sample: Crude 3-Benzodioxol-5-ylmethyl-piperidine, dissolved in a minimal amount of DMSO or mobile phase A.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas thoroughly. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV cutoff.[8]
Chromatographic Conditions
Table 2: Preparative HPLC Parameters for Achiral Purification
| Parameter | Setting | Rationale |
| Column | C18, 10 µm, 21.2 x 250 mm | Standard for preparative RP-HPLC, offering good loading capacity and resolution. |
| Mobile Phase | A: Water + 0.1% FAB: ACN + 0.1% FA | Acidified mobile phase ensures consistent protonation of the analyte for sharp peaks.[7] |
| Flow Rate | 20.0 mL/min | Appropriate for the column diameter. |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-28 min: 80% to 95% B28-30 min: 95% B30-32 min: 95% to 20% B32-37 min: 20% B (Re-equilibration) | A broad gradient is used to elute the target compound while separating it from both more polar and less polar impurities. |
| Column Temp. | 30 °C | Provides better reproducibility by controlling viscosity and retention times. |
| Detection | UV at 285 nm | The benzodioxole moiety has a strong absorbance around this wavelength. |
| Injection Vol. | 1-5 mL (dependent on concentration) | Maximize loading without compromising resolution. |
Step-by-Step Protocol
-
System Preparation: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions (20% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after the peak returns to baseline. Use peak-based triggering on the fraction collector if available.
-
Purity Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method (see parameters in Table 3) to determine their purity.
-
Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using rotary evaporation, to yield the purified compound.
Protocol 2: Chiral Separation of Enantiomers
Since the analyte possesses a chiral center, resolving the enantiomers is often necessary for pharmacological studies. This requires a Chiral Stationary Phase (CSP).[4][9] Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds.[10]
Materials & Equipment
-
HPLC System: Analytical HPLC with UV-Vis detector.
-
Column: Chiral Stationary Phase column (e.g., CHIRALPAK® AD-H, 5 µm, 4.6 mm ID x 250 mm L).
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Modifier: Diethylamine (DEA).
Chromatographic Conditions
The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[11] This is often achieved in normal-phase or polar organic mode.
Table 3: HPLC Parameters for Chiral Separation
| Parameter | Setting | Rationale |
| Column | CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm | A widely used polysaccharide-based CSP effective for separating enantiomers of various compounds, including those with amine groups.[12] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for this type of CSP. DEA is a basic modifier used to improve the peak shape of basic analytes.[12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Elution Mode | Isocratic | Isocratic elution is typically used for chiral separations to maximize resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; maintaining a constant temperature is crucial. |
| Detection | UV at 285 nm | Same as for achiral analysis. |
| Injection Vol. | 10 µL | Standard analytical injection volume. |
Step-by-Step Protocol
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes. CSPs often require longer equilibration times than standard RP columns.
-
Sample Preparation: Dissolve the purified (racemic) 3-Benzodioxol-5-ylmethyl-piperidine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample.
-
Data Analysis: The two enantiomers should elute as two separate, well-resolved peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.
-
Scale-Up: This analytical method can be scaled up to a semi-preparative or preparative chiral column to isolate individual enantiomers.
Data Interpretation & Troubleshooting
Caption: Interpreting a typical reversed-phase chromatogram.
Table 4: Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanols.2. Column overload. | 1. Increase formic acid concentration to 0.2% or use trifluoroacetic acid (TFA) at 0.1%.2. Reduce sample load/injection volume. |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate column chemistry. | 1. Decrease the gradient slope (e.g., 20-80% B over 40 minutes instead of 20).2. Try a different stationary phase (e.g., Phenyl-Hexyl). |
| No Peaks Eluting | 1. Compound is too hydrophobic, strongly retained.2. Sample did not dissolve properly. | 1. Increase the final percentage of organic solvent (Mobile Phase B) in the gradient.2. Ensure the sample is fully dissolved before injection; try a stronger solvent like DMF if necessary. |
| Split Peaks | 1. Column void or contamination.2. Sample solvent incompatible with mobile phase. | 1. Wash the column or replace it if damaged.2. Dissolve the sample in the initial mobile phase whenever possible. |
Conclusion
The protocols detailed in this application note provide a robust and scientifically grounded framework for the high-purity isolation of 3-Benzodioxol-5-ylmethyl-piperidine. By leveraging reversed-phase chromatography with an acidified mobile phase, efficient achiral purification can be readily achieved. Furthermore, the use of a polysaccharide-based chiral stationary phase enables the successful resolution of its constituent enantiomers. The key to success lies in a systematic approach to method development, beginning with an understanding of the analyte's properties and careful optimization of chromatographic parameters. These methods are scalable and suitable for producing high-quality material for advanced research and development applications.
References
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
PubChem. Compound Summary for CID 4691, 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 17039527, 3-Benzo[1][3]dioxol-5-ylmethyl-piperidine. National Center for Biotechnology Information. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
SIELC Technologies. (2018). 5-(1,3-Benzodioxol-5-ylmethyl)-2-(nitroamino)-1H-pyrimidin-4-one. [Link]
-
LCGC. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
- CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
Bouling Chemical Co., Limited. 1-(1,3-Benzodioxol-5-ylmethyl)Piperazine. [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
Feibush, B., et al. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
-
ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Cheméo. 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s496-s505. [Link]
-
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
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Analytical methods for the characterization of 3-Benzodioxol-5-ylmethyl-piperidine
An Application Guide to the Comprehensive Analytical Characterization of 3-Benzodioxol-5-ylmethyl-piperidine
Introduction
3-Benzodioxol-5-ylmethyl-piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, incorporating both the piperidine and benzodioxole moieties, serves as a versatile scaffold in the synthesis of novel therapeutic agents. For instance, derivatives of this structure have been explored as potent and selective inhibitors for various biological targets.[1][2] Given its role as a critical synthetic intermediate and potential active pharmaceutical ingredient (API), a robust, multi-faceted analytical approach is imperative to confirm its identity, purity, and overall quality.
This guide provides a detailed framework for the comprehensive characterization of 3-Benzodioxol-5-ylmethyl-piperidine. As a senior application scientist, this document moves beyond mere procedural steps to elucidate the scientific rationale behind the selection of each analytical technique and its associated parameters. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [3] |
| Molecular Weight | 219.28 g/mol | [3] |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)piperidine | [3] |
| 2D Structure | [3] |
Section 1: Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of a compound and quantifying its concentration. The selection between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: HPLC is the premier method for analyzing non-volatile and thermally stable organic molecules like 3-Benzodioxol-5-ylmethyl-piperidine. A reversed-phase (RP) method is optimal, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The basic nitrogen atom in the piperidine ring is prone to interacting with residual silanols on the silica-based column, which can cause significant peak tailing. To ensure a sharp, symmetrical peak, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This protonates the piperidine nitrogen, minimizing secondary interactions and leading to reliable quantification.[4] The benzodioxole ring provides a strong chromophore, making UV detection highly sensitive.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water, 18 MΩ·cm.
-
Formic acid (FA), 0.1% (v/v) solution.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm (corresponding to an absorbance maximum of the benzodioxole moiety).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration).
-
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of 3-Benzodioxol-5-ylmethyl-piperidine.
-
Dissolve in a 1:1 mixture of ACN/Water to a final concentration of 1.0 mg/mL (stock solution).
-
Dilute the stock solution to 0.1 mg/mL with the same diluent for analysis.
-
-
Data Analysis & System Suitability:
-
Integrate the peak area of the main component and any impurities.
-
Calculate purity using the area percent method: Purity (%) = (Area_main / Area_total) * 100.
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 2.0.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Volatile Impurities
Expertise & Rationale: GC-MS is a powerful tool for confirming molecular identity and detecting volatile or semi-volatile impurities that may not be resolved by HPLC. The technique provides both retention time data and a mass fragmentation pattern, which serves as a molecular fingerprint. For 3-Benzodioxol-5-ylmethyl-piperidine, Electron Ionization (EI) will induce predictable fragmentation, primarily through α-cleavage adjacent to the piperidine nitrogen, which is a characteristic pathway for such structures.[6]
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the analyte in methanol or ethyl acetate.
-
-
Data Analysis:
-
Confirm the presence of the molecular ion peak (M⁺) at m/z 219.
-
Analyze the fragmentation pattern. Key expected fragments include those from the loss of the benzyl group or cleavage of the piperidine ring. Compare the obtained spectrum with a reference library if available.
-
The primary fragmentation in EI-MS is expected to be the benzylic cleavage (an α-cleavage relative to the piperidine ring), resulting in a stable benzodioxole-methyl radical and a charged piperidine fragment, or a stable tropylium-like ion from the benzodioxole moiety.
Caption: Predicted EI fragmentation pathway for GC-MS analysis.
Section 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms. For 3-Benzodioxol-5-ylmethyl-piperidine, the spectrum can be logically divided into signals from the piperidine ring, the benzodioxole system, and the connecting methylene bridge.[7]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected Spectral Features:
| Molecular Moiety | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Benzodioxole Aromatic | 6.6 - 6.8 (m, 3H) | 108-122 (aromatic CH), 146-148 (quaternary C-O) |
| Benzodioxole Methylene (-O-CH₂-O-) | ~5.9 (s, 2H) | ~101 |
| Benzylic Methylene (-CH₂-Ar) | 2.5 - 2.7 (m, 2H) | ~35-40 |
| Piperidine Ring | 1.5 - 3.1 (m, 10H) | ~25-55 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. Data from similar structures informs these predictions.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. This method is excellent for confirming the presence of key structural components like the C-O-C ether linkages of the dioxole ring and the C-N bond of the piperidine.
-
Sample Preparation:
-
Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 2850 | C-H stretch | Aliphatic (Piperidine, CH₂) |
| ~3030 | C-H stretch | Aromatic (Benzodioxole) |
| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl Ether (Benzodioxole) |
| 1100 - 1020 | C-N stretch | Aliphatic Amine (Piperidine) |
| ~1040 | C-O-C stretch (symmetric) | Aryl Ether (Benzodioxole) |
Reference values are based on standard functional group correlation tables.[11]
Integrated Analytical Workflow
A comprehensive characterization relies on the synergistic use of these techniques. No single method provides a complete picture. The following workflow ensures that all aspects of the compound's identity, purity, and structure are verified.
Caption: A logical workflow for the complete characterization of the target compound.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR spectra of compound 3. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
University of Pisa Institutional Repository. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
PubChem. (n.d.). 3-Benzo[12][13]dioxol-5-ylmethyl-piperidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]
-
SciELO. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
-
PubMed. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
-
ResearchGate. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. [Link]
-
Research Square. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions. [Link]
-
PubMed. (2008). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. [Link]
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- 2. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine | C13H17NO2 | CID 17039527 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Mass spectrometry fragmentation pattern of 3-Benzodioxol-5-ylmethyl-piperidine
An Application Note on the Structural Elucidation of 3-Benzodioxol-5-ylmethyl-piperidine using Mass Spectrometry
Abstract
This application note provides a detailed guide to understanding the mass spectrometry fragmentation pattern of 3-Benzodioxol-5-ylmethyl-piperidine, a heterocyclic compound representative of scaffolds commonly found in medicinal chemistry and drug discovery. By leveraging Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we can predictably cleave the molecule and analyze its fragments to confirm its structure. This document outlines the core principles of its fragmentation, a step-by-step protocol for analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, and a detailed interpretation of the resulting mass spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of novel chemical entities.
Introduction: The Structural Challenge
3-Benzodioxol-5-ylmethyl-piperidine (C₁₃H₁₇NO₂, M.W. 219.28 g/mol ) incorporates two key functional moieties: a basic piperidine ring and a benzodioxole group.[1] The piperidine heterocycle is a ubiquitous feature in many pharmaceuticals, while the benzodioxole (or methylenedioxyphenyl) group is present in numerous natural products and synthetic compounds.[2] The structural confirmation of such molecules is a critical step in chemical synthesis and drug development.
Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that can be used for unequivocal structural elucidation.[3] Under collision-induced dissociation (CID), the molecule breaks apart at its most labile bonds, a process governed by the stability of the resulting fragment ions. Understanding these fragmentation pathways is crucial for interpreting the mass spectrum correctly. In this note, we will explore the fragmentation of the title compound, focusing on the characteristic cleavages of the piperidine ring and the benzylic bond connecting the two main structural units.
Theoretical Fragmentation Pathways
The fragmentation of 3-Benzodioxol-5-ylmethyl-piperidine in positive ion mode ESI-MS/MS is primarily dictated by two well-established mechanisms: benzylic cleavage and α-cleavage adjacent to the piperidine nitrogen.
-
Benzylic Cleavage: Compounds with an aromatic ring tend to fragment at the benzylic carbon (the carbon atom directly attached to the ring).[4] This cleavage is highly favorable because it results in the formation of a resonance-stabilized benzylic cation. For our target molecule, this involves the cleavage of the C-C bond between the piperidine ring and the methylene bridge, leading to the formation of a highly stable 1,3-benzodioxol-5-ylmethyl cation (a tropylium-like ion).
-
Piperidine Ring Fragmentation (α-Cleavage): The piperidine ring, a saturated heterocycle, typically fragments via cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage).[2] The positive charge on the protonated nitrogen atom initiates this process, leading to the formation of a stable, resonance-stabilized iminium ion.[2] This can involve either the loss of a substituent or a more complex ring-opening event.
Based on these principles, we can predict the major fragmentation products for the protonated molecule [M+H]⁺.
Workflow for Fragmentation Analysis
Caption: Workflow for MS-based structural elucidation.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for a standard tandem mass spectrometer, such as a Q-TOF, equipped with an electrospray ionization (ESI) source.[2]
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 3-Benzodioxol-5-ylmethyl-piperidine in methanol.
-
Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid is crucial for promoting protonation of the basic piperidine nitrogen, which is essential for ESI in positive mode.
3.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI Positive. The basic nitrogen on the piperidine ring readily accepts a proton, making positive ion mode the logical choice for high sensitivity.[2]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 800 L/hr at 350 °C.
-
MS1 Full Scan: m/z 50 - 500.
-
MS/MS Product Ion Scan:
-
Precursor Ion: Select the [M+H]⁺ ion (predicted m/z ≈ 220.13).
-
Collision Energy: Ramp from 10-40 eV. Ramping the collision energy ensures that both low-energy (stable ion) and high-energy (smaller fragments) fragmentations are observed.
-
Predicted Results and Interpretation
The analysis will first confirm the mass of the protonated molecule and then provide a fragmentation spectrum that can be pieced together to confirm the connectivity of the atoms.
4.1. Expected Mass Data
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₁₃H₁₈NO₂]⁺ | 220.1332 |
| Benzylic Cleavage Fragment | [C₈H₇O₂]⁺ | 135.0441 |
| Piperidine Ring Fragment | [C₅H₁₀N]⁺ | 84.0808 |
| Piperidinemethyl Cation | [C₆H₁₂N]⁺ | 98.0964 |
4.2. Fragmentation Pathway Diagram
The most probable fragmentation pathways are visualized below. The cleavage of the benzylic bond is expected to be a dominant pathway due to the high stability of the resulting cation.
Caption: Proposed ESI-MS/MS fragmentation of 3-Benzodioxol-5-ylmethyl-piperidine.
4.3. Discussion of Key Fragments
-
Precursor Ion ([M+H]⁺, m/z 220.13): This ion confirms the molecular weight of the compound. Its detection is the first step before proceeding to MS/MS analysis.
-
Base Peak (m/z 135.04): The fragment at m/z 135.04 corresponds to the [C₈H₇O₂]⁺ ion. This is the 1,3-benzodioxol-5-ylmethyl cation. Its high abundance (often the base peak) is attributed to the significant resonance stabilization provided by the aromatic ring, making this benzylic cleavage the most favorable fragmentation pathway.[4]
-
Piperidinemethyl Cation (m/z 98.10): This fragment, [C₆H₁₂N]⁺, arises from the cleavage of the bond between the benzyl group and the methylene bridge. While this cleavage is less favorable than the formation of the m/z 135 ion, it is still a significant indicator of the piperidine moiety's connection to the rest of the molecule.
-
Piperidine Ring Fragment (m/z 84.08): The presence of a smaller fragment at m/z 84.08, corresponding to [C₅H₁₀N]⁺, is a characteristic signature of the piperidine ring itself, likely formed through a more complex ring-opening and cleavage mechanism initiated by the charge on the nitrogen atom.[2]
Conclusion
The mass spectrometry fragmentation pattern of 3-Benzodioxol-5-ylmethyl-piperidine is characterized by predictable and structurally informative cleavages. The dominant fragmentation pathway is the benzylic cleavage, yielding a highly stable cation at m/z 135.04, which serves as a clear indicator of the benzodioxole-methyl substructure. Secondary fragments arising from cleavages around the piperidine ring further corroborate the overall structure. The protocol described herein provides a robust and reliable method for the structural confirmation of this compound and can be adapted for the analysis of related molecules in a research or drug development setting.
References
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Mass spectra - fragmentation patterns. Chemguide. [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]
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3-Benzo[2][5]dioxol-5-ylmethyl-piperidine | C13H17NO2. PubChem. [Link]
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The 3-Benzodioxol-5-ylmethyl-piperidine Scaffold: A Privileged Motif in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and favorable physicochemical properties contribute to its success in drug design.[1] When coupled with the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, another pharmacologically significant group found in numerous natural products and synthetic drugs, a unique and promising scaffold emerges: 3-benzodioxol-5-ylmethyl-piperidine.[2][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the 3-benzodioxol-5-ylmethyl-piperidine scaffold. We will delve into its synthesis, explore its application in the design of potent enzyme inhibitors, and provide detailed protocols for its chemical elaboration and biological evaluation.
The inherent structural features of this scaffold—a basic nitrogen atom within the piperidine ring and the electron-rich, metabolically interesting benzodioxole unit—offer a rich platform for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[1] This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this scaffold in their drug discovery endeavors.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the 3-benzodioxol-5-ylmethyl-piperidine core can be approached through several established methods for constructing 3-substituted piperidines. A plausible and efficient strategy involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway for 3-(1,3-Benzodioxol-5-ylmethyl)piperidine
A practical synthetic route can be adapted from known procedures for analogous 3-arylmethylpiperidines.[4] This proposed pathway, outlined below, offers a logical progression from simple starting materials to the desired scaffold.
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Application Notes and Protocols for the Evaluation of 3-Benzodioxol-5-ylmethyl-piperidine as a Novel Anticonvulsant Agent
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can have profound neurobiological, cognitive, and social consequences.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[2] This underscores the urgent need for the discovery and development of novel anticonvulsant agents with improved efficacy and safety profiles.
Natural products and their synthetic derivatives have historically been a rich source of new therapeutic agents.[2] Piperine, an alkaloid isolated from the fruits of the Piper genus, is one such compound that has demonstrated anticonvulsant activity in various preclinical models.[2][3][4][5] The chemical structure of piperine features a piperidine ring and a benzodioxole moiety, both of which are considered important pharmacophores for anticonvulsant activity. This has spurred interest in synthetic compounds that incorporate these structural motifs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Benzodioxol-5-ylmethyl-piperidine, a novel synthetic compound, in the development of new anticonvulsants. We will detail the rationale for its investigation, propose synthetic protocols, and provide step-by-step methodologies for its in vitro and in vivo evaluation.
Scientific Rationale for Investigating 3-Benzodioxol-5-ylmethyl-piperidine
The therapeutic potential of 3-Benzodioxol-5-ylmethyl-piperidine as an anticonvulsant is predicated on its structural similarity to known bioactive molecules. Its chemical scaffold is comprised of two key moieties:
-
Piperidine Ring: This nitrogen-containing heterocycle is a common feature in many centrally active drugs, including several with anticonvulsant properties. The piperidine nucleus can interact with various receptors and ion channels in the central nervous system (CNS).
-
Benzodioxole Group: This moiety is present in piperine and is known to contribute to its biological activity. It can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The combination of these two pharmacophores in 3-Benzodioxol-5-ylmethyl-piperidine suggests a high probability of interaction with CNS targets relevant to seizure control.
Proposed Synthesis of 3-Benzodioxol-5-ylmethyl-piperidine
A plausible and efficient synthetic route for 3-Benzodioxol-5-ylmethyl-piperidine can be designed based on established organic chemistry principles. The following protocol outlines a potential two-step synthesis starting from commercially available materials.
Protocol 1: Synthesis of 3-Benzodioxol-5-ylmethyl-piperidine
Step 1: Reductive Amination
-
To a solution of piperonal (1,3-benzodioxole-5-carbaldehyde) in a suitable solvent such as methanol, add 3-aminomethylpiperidine.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-Benzodioxol-5-ylmethyl-piperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Screening for Anticonvulsant Activity
Initial evaluation of the anticonvulsant potential of 3-Benzodioxol-5-ylmethyl-piperidine should be performed using in vitro assays to determine its mechanism of action at the molecular level.[6][7]
Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Modulation
The modulation of voltage-gated sodium channels (VGSCs) and calcium channels (VGCCs) is a key mechanism of action for many established AEDs.[2][8]
-
Cell Culture: Culture cell lines expressing specific subtypes of human VGSCs (e.g., NaV1.1, NaV1.2, NaV1.6) or VGCCs (e.g., CaV2.2, CaV3.1) in appropriate media.
-
Whole-Cell Patch-Clamp Recording:
-
Prepare a stock solution of 3-Benzodioxol-5-ylmethyl-piperidine in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the extracellular recording solution.
-
Perform whole-cell voltage-clamp recordings from the cultured cells.
-
Apply voltage protocols to elicit sodium or calcium currents.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.
-
Record the changes in current amplitude and gating properties (activation and inactivation).
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of the compound.
-
Construct concentration-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) value.
-
Causality: Inhibition of VGSCs or VGCCs by 3-Benzodioxol-5-ylmethyl-piperidine would reduce neuronal hyperexcitability, a hallmark of seizures.
Protocol 3: Radioligand Binding Assays for GABA-A Receptor Interaction
Enhancement of GABAergic inhibition is another critical mechanism for seizure control.[1][9]
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Binding Assay:
-
Incubate the brain membranes with a specific radioligand for the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA site) in the presence of varying concentrations of 3-Benzodioxol-5-ylmethyl-piperidine.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific binding of the radioligand at each concentration of the test compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Ki) to assess the binding affinity of the compound for the GABA-A receptor.
-
In Vivo Evaluation of Anticonvulsant Efficacy and Neurotoxicity
Animal models are indispensable for assessing the in vivo efficacy and potential side effects of novel anticonvulsant candidates.[10][11][12]
Protocol 4: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model to identify compounds that prevent seizure spread.[8][13] Piperine has shown efficacy in this model.[2][5]
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer 3-Benzodioxol-5-ylmethyl-piperidine intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.
-
MES Induction: At the time of predicted peak effect of the compound, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 s) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the median effective dose (ED₅₀).
Protocol 5: Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ test is used to identify compounds that increase the seizure threshold.[1][13]
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer the test compound at various doses as described for the MES test.
-
PTZ Injection: At the time of predicted peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Determine the percentage of animals protected from clonic seizures at each dose and calculate the ED₅₀.
Protocol 6: Rotarod Test for Neurotoxicity
This test is crucial for assessing potential motor impairment, a common side effect of AEDs.
-
Animals: Use adult male mice or rats.
-
Training: Train the animals to stay on a rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes).
-
Drug Administration: Administer the test compound at various doses.
-
Testing: At the time of predicted peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.
-
Data Analysis: Determine the median toxic dose (TD₅₀), which is the dose at which 50% of the animals fail the test.
Data Analysis and Interpretation
A critical aspect of drug development is the quantitative analysis of preclinical data.
| Parameter | Description | How to Determine |
| IC₅₀ | The concentration of a drug that is required for 50% inhibition in vitro. | Concentration-response curves from patch-clamp or binding assays. |
| ED₅₀ | The dose of a drug that is effective in 50% of the animals in an in vivo assay. | Dose-response curves from MES or PTZ tests. |
| TD₅₀ | The dose of a drug that produces a toxic effect in 50% of the animals. | Dose-response curves from the rotarod test. |
| Protective Index (PI) | A measure of the safety margin of a drug (PI = TD₅₀ / ED₅₀). | Ratio of the TD₅₀ to the ED₅₀. A higher PI indicates a wider safety margin. |
Proposed Mechanism of Action
Based on the structural similarities to piperine and the proposed screening cascade, it is hypothesized that 3-Benzodioxol-5-ylmethyl-piperidine may exert its anticonvulsant effects through a multi-target mechanism. This could involve the inhibition of voltage-gated sodium and/or calcium channels, leading to a reduction in neuronal excitability, and potentially the positive allosteric modulation of GABA-A receptors, enhancing inhibitory neurotransmission.
Conclusion and Future Directions
The rational design of novel anticonvulsant agents based on known pharmacophores is a promising strategy in the fight against epilepsy. 3-Benzodioxol-5-ylmethyl-piperidine represents a promising lead compound for further investigation. The protocols detailed in this guide provide a comprehensive framework for its synthesis and preclinical evaluation.
Positive results from these initial studies would warrant further investigation, including:
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Evaluation in chronic epilepsy models: To assess its efficacy in more clinically relevant models of epilepsy.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of 3-Benzodioxol-5-ylmethyl-piperidine to optimize its potency and safety profile.
Through a systematic and rigorous evaluation process, 3-Benzodioxol-5-ylmethyl-piperidine and its derivatives could potentially emerge as a new class of anticonvulsant drugs, offering hope to patients with refractory epilepsy.
References
-
Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5–18. [Link]
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PubChem. (n.d.). 3-Benzo[2][14]dioxol-5-ylmethyl-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bhandari, A., Ku, M., & Choudhary, A. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(5), 317–322. [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678. [Link]
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Kupferschmidt, S., & Löscher, W. (2016). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Expert Opinion on Drug Discovery, 11(11), 1051–1064. [Link]
-
Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177–182. [Link]
- Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic Drugs (3rd ed., pp. 85–102). Raven Press.
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Zifilippo, A., Caltabiano, C., & Pistorio, M. P. (2020). Synthesis, anticonvulsant, and antinociceptive activity of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 25(23), 5644. [Link]
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Paz, C., & Galan, L. (2014). In vivo experimental models of epilepsy. Revista de neurologia, 58(12), 547–556. [Link]
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Gaikwad, S., Tondare, P., & Sathaye, S. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 3-Benzodioxol-5-ylmethyl-piperidine
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: Unveiling the Potential of a Novel Bioactive Scaffold
The compound 3-Benzodioxol-5-ylmethyl-piperidine is a synthetic molecule featuring two key pharmacophores: the piperidine ring and the 1,3-benzodioxole moiety. While comprehensive biological data for this specific molecule is emerging, its structural components are prevalent in a variety of centrally active agents. The piperidine nucleus is a cornerstone in the design of compounds targeting monoamine oxidase (MAO) and neurotransmitter transporters.[1] Similarly, the benzodioxole ring system is found in numerous compounds with significant biological activities, including antitumor properties and modulation of monoamine reuptake.[2][3]
Given this structural heritage, it is hypothesized that 3-Benzodioxol-5-ylmethyl-piperidine may function as a modulator of monoaminergic systems. This application note provides a detailed framework for researchers to systematically investigate the cellular effects of this compound, with a focus on its potential as an inhibitor of monoamine transporters (e.g., serotonin, dopamine, and norepinephrine transporters) and monoamine oxidase enzymes (MAO-A and MAO-B). The following protocols are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data.
Chapter 1: Foundational Steps - Compound Management and Cytotoxicity Profiling
A prerequisite to any functional cell-based assay is understanding the compound's physicochemical properties and its impact on cell viability. This ensures that observed effects in subsequent assays are due to specific biological activity rather than cellular toxicity.
Compound Handling and Stock Solution Preparation
The solubility and stability of a test compound are critical for accurate and reproducible results. While specific data for 3-Benzodioxol-5-ylmethyl-piperidine is not extensively documented, related compounds with a benzodioxole moiety can exhibit poor aqueous solubility.[4]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem CID 17039527[5] |
| Molecular Weight | 219.28 g/mol | PubChem CID 17039527[5] |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)piperidine | PubChem CID 17039527[5] |
Protocol for Stock Solution Preparation:
-
Initial Solubility Testing: Begin by attempting to dissolve a small amount of the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution; gentle warming or sonication may be required.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular artifacts.
General Experimental Workflow
A systematic approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from initial cytotoxicity assessment to specific functional assays.
Caption: General workflow for characterizing 3-Benzodioxol-5-ylmethyl-piperidine.
Protocol: Cell Viability Assay (ATP-Based Luminescence)
This protocol determines the concentration range of the compound that can be used in functional assays without causing significant cell death. ATP-based assays are highly sensitive as they measure the metabolic activity of viable cells.[6]
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well plates
-
3-Benzodioxol-5-ylmethyl-piperidine stock solution
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24-48 hours).[7]
-
Assay Reagent Preparation: Equilibrate the ATP-based assay reagent to room temperature.[6]
-
Luminescence Measurement: Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.[6]
Data Analysis:
-
Subtract the average background luminescence from cell-free wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition).
Chapter 2: Investigating Monoamine Transporter Inhibition
Monoamine transporters are primary targets for many psychoactive drugs.[8] An uptake inhibition assay is the gold standard for determining a compound's potency at these transporters.[9] This can be performed using either radiolabeled or fluorescent substrates.
Principle of Transporter Uptake Assays
These assays utilize cell lines stably expressing a specific human monoamine transporter (SERT, DAT, or NET). The ability of the test compound to inhibit the uptake of a specific fluorescent or radiolabeled substrate into these cells is measured. A reduction in substrate uptake in the presence of the compound indicates inhibitory activity.[8][10]
Protocol: Fluorescent Substrate Uptake Inhibition Assay
This protocol provides a non-radioactive method for assessing transporter inhibition.
Materials:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent transporter substrate (e.g., from a commercial kit)
-
Known selective inhibitors for each transporter (positive controls):
-
SERT: Fluoxetine
-
DAT: Vanoxerine (GBR12909)
-
NET: Nisoxetine
-
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates at a density that forms a confluent monolayer overnight. It is recommended to plate cells the night before the assay.[11]
-
Compound Pre-incubation: Wash the cells once with assay buffer. Add 50 µL of assay buffer containing the desired concentrations of 3-Benzodioxol-5-ylmethyl-piperidine, positive controls, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.[10]
-
Substrate Addition: Add 50 µL of the fluorescent substrate solution to all wells to initiate uptake.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes.[10]
-
Data Analysis:
-
For each well, calculate the rate of uptake (slope of the fluorescence intensity over time).
-
Normalize the data: % Inhibition = [1 - (Rate_compound - Rate_background) / (Rate_vehicle - Rate_background)] * 100.
-
Plot the % inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Chapter 3: Assessing Monoamine Oxidase (MAO) Inhibition
MAO enzymes are crucial for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO-A or MAO-B can increase the synaptic availability of these neurotransmitters.
Mechanism of MAO and Assay Principle
MAO catalyzes the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[12] Many commercial assay kits leverage the production of H₂O₂. In the presence of a probe and horseradish peroxidase, H₂O₂ generates a fluorescent or colorimetric signal that is proportional to MAO activity.[12]
Caption: Principle of the fluorometric MAO inhibition assay.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol can be adapted to measure the activity of either MAO isoform using isoform-specific substrates or recombinant enzymes.
Materials:
-
Cell lysate from cells overexpressing MAO-A or MAO-B, or recombinant human MAO-A/MAO-B enzymes.
-
MAO inhibitor screening kit (containing assay buffer, fluorescent probe, HRP, and substrate).
-
Selective inhibitors for positive controls:
-
MAO-A: Clorgyline
-
MAO-B: Deprenyl (Selegiline)
-
-
Black 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Inhibitor Addition: In a 96-well plate, add the test compound (3-Benzodioxol-5-ylmethyl-piperidine) and controls (Clorgyline for MAO-A, Deprenyl for MAO-B) over a range of concentrations.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme/lysate to each well and incubate for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the fluorescent probe, HRP, and the MAO substrate. Add this mixture to all wells to start the reaction.
-
Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Chapter 4: Data Interpretation and Advanced Studies
IC₅₀ Comparison Table:
| Assay | Parameter Measured | Typical Positive Control |
|---|---|---|
| Cell Viability | GI₅₀ (µM) | Staurosporine |
| SERT Uptake | IC₅₀ (nM or µM) | Fluoxetine |
| DAT Uptake | IC₅₀ (nM or µM) | Vanoxerine |
| NET Uptake | IC₅₀ (nM or µM) | Nisoxetine |
| MAO-A Activity | IC₅₀ (nM or µM) | Clorgyline |
| MAO-B Activity | IC₅₀ (nM or µM) | Deprenyl |
A lower IC₅₀ value indicates higher inhibitory potency. By comparing the IC₅₀ values across the different transporter and MAO assays, a selectivity profile for 3-Benzodioxol-5-ylmethyl-piperidine can be established. For example, a compound with a significantly lower IC₅₀ for SERT compared to DAT and NET would be considered a selective serotonin reuptake inhibitor (SSRI).
Further studies could investigate the mechanism of inhibition (e.g., competitive vs. non-competitive) and the reversibility of binding. These advanced assays provide deeper insights into the compound's pharmacological profile and its potential as a therapeutic agent.
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Application Notes and Protocols for the In-Vivo Evaluation of 3-Benzodioxol-5-ylmethyl-piperidine in Mice
Introduction
3-Benzodioxol-5-ylmethyl-piperidine is a novel chemical entity with a piperidine core, a scaffold prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The benzodioxole moiety is also a key structural feature in various psychoactive substances. Given the limited publicly available data on the specific biological activity of 3-Benzodioxol-5-ylmethyl-piperidine, a systematic and rigorous in-vivo evaluation in a murine model is imperative to elucidate its pharmacological profile, including its potential therapeutic effects and safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in-vivo assessment of 3-Benzodioxol-5-ylmethyl-piperidine. The protocols outlined herein are designed to be a self-validating system, progressing from initial safety and tolerability assessments to detailed behavioral and pharmacokinetic evaluations. The causality behind each experimental choice is explained to provide a robust framework for generating reliable and reproducible data.
Overall Experimental Workflow
The in-vivo characterization of a novel compound follows a logical progression from broad safety assessments to more specific behavioral and mechanistic studies. The following diagram illustrates the proposed workflow for the evaluation of 3-Benzodioxol-5-ylmethyl-piperidine.
Phase 0: Pre-experimental Preparation
Compound Acquisition and Formulation
The initial and most critical step is to obtain 3-Benzodioxol-5-ylmethyl-piperidine of high purity (ideally >98%). The purity should be verified by analytical methods such as HPLC and NMR.
Rationale for Formulation: The choice of vehicle for in-vivo administration is crucial as it can influence the bioavailability of the compound and may have its own biological effects. For novel compounds with unknown solubility, a systematic approach to vehicle selection is necessary.
Protocol for Vehicle Screening:
-
Assess Solubility: Determine the solubility of 3-Benzodioxol-5-ylmethyl-piperidine in a panel of common, non-toxic vehicles.
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Tween 80 in saline
-
5% Dimethyl sulfoxide (DMSO) in saline
-
Corn oil
-
-
Preparation of Stock Solution: If the compound is soluble in an aqueous buffer, this is the preferred vehicle. If not, a suspension or emulsion may be necessary. For poorly soluble compounds, a common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with saline or corn oil.[1]
-
Vehicle Control Group: It is mandatory to include a vehicle-only control group in all experiments to account for any effects of the administration procedure or the vehicle itself.
Animal Husbandry and Ethical Considerations
All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old) are a commonly used inbred strain for behavioral and pharmacological studies.
-
Housing: House mice in groups of 3-5 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the start of any experimental procedures. Handle the mice daily for 3-5 minutes during this period to reduce stress associated with handling.
Phase 1: Acute Toxicity and Dose-Range Finding
The primary objective of this phase is to determine the safety profile of 3-Benzodioxol-5-ylmethyl-piperidine and to identify a range of doses for subsequent behavioral testing.
Protocol: Acute Toxicity Study (Modified OECD 423/425 Guidelines)
This protocol is a modification of the OECD guidelines for acute oral toxicity testing and is adapted for intraperitoneal (IP) administration. The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce significant toxicity or mortality.[2][3][4]
-
Dose Selection: Start with a preliminary dose-finding study using a small number of animals (n=3 per group). Based on the chemical structure, a starting dose of 10 mg/kg can be considered, with subsequent doses increasing or decreasing by a factor of 3-5 (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of 3-Benzodioxol-5-ylmethyl-piperidine via intraperitoneal (IP) injection. The injection volume should not exceed 10 ml/kg.[5][6][7][8]
-
Observation: Observe the animals continuously for the first 30 minutes, then every hour for the first 4 hours, and at least twice daily for 14 days.[2] Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions, tremors, or mortality.
-
Data Collection: Record body weight before dosing and on days 1, 7, and 14. At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to look for any abnormalities in major organs.
| Parameter | Observation Schedule |
| Clinical Signs | Continuously for 30 min post-dose, hourly for 4h, then twice daily for 14 days |
| Body Weight | Day 0 (pre-dose), Day 1, Day 7, Day 14 |
| Mortality | Twice daily for 14 days |
| Gross Necropsy | Day 14 |
Table 1: Observation Schedule for Acute Toxicity Study.
Phase 2: Behavioral Phenotyping
Based on the MTD determined in Phase 1, select at least three doses (low, medium, and high) for behavioral evaluation. The following battery of tests is designed to assess the potential stimulant, anxiolytic/anxiogenic, antidepressant, and rewarding/aversive properties of the compound.
Locomotor Activity Test
Rationale: This test assesses the effects of the compound on spontaneous motor activity, which can indicate stimulant or sedative properties. It is also crucial for interpreting the results of other behavioral tests, as changes in motor activity can confound the outcomes.[9][10][11][12][13]
Protocol:
-
Habituation: Place the mice in the locomotor activity chambers (e.g., 40 x 40 cm open field) and allow them to habituate for 30-60 minutes before the test.[9][10]
-
Administration: Administer the selected doses of 3-Benzodioxol-5-ylmethyl-piperidine or vehicle via IP injection.
-
Testing: Immediately place the mice back into the activity chambers and record their activity for 60 minutes using an automated video-tracking system.[10][13]
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center vs. periphery of the arena
-
Rearing frequency (vertical activity)
-
Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[14][15][16][17][18]
Protocol:
-
Acclimatization: Bring the mice to the testing room at least 30 minutes before the test to acclimatize.
-
Administration: Administer the compound or vehicle 30 minutes before the test.
-
Testing: Place the mouse in the center of the plus-shaped maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[15]
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms
-
Number of entries into the open arms vs. closed arms
-
Total distance traveled (as a measure of general activity)
-
Forced Swim Test (FST)
Rationale: The FST is a common screening tool for potential antidepressant-like activity. The test is based on the assumption that an animal will cease escape-oriented behaviors when in a stressful, inescapable situation, and that antidepressant compounds will increase the latency to immobility and the total time spent mobile.[19][20][21][22][23]
Protocol:
-
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Administration: Administer the compound or vehicle 60 minutes before the test.
-
Testing: Place the mouse in the water-filled cylinder for a 6-minute session. Record the session with a video camera.[21]
-
Scoring: Score the last 4 minutes of the session for periods of immobility (making only the movements necessary to keep the head above water).
Conditioned Place Preference (CPP)
Rationale: The CPP paradigm is used to assess the rewarding or aversive properties of a drug. An association is formed between the drug's effects and a specific environment. A preference for the drug-paired environment suggests rewarding properties, while avoidance suggests aversive properties.[24][25][26]
Protocol (Unbiased, 3-Phase Design):
-
Pre-conditioning (Day 1): Place the mouse in the CPP apparatus (a box with two distinct compartments) and allow it to freely explore both compartments for 15 minutes. Record the time spent in each compartment to establish any baseline preference.
-
Conditioning (Days 2-5):
-
Day 2 & 4: Administer the compound and confine the mouse to one compartment for 30 minutes.
-
Day 3 & 5: Administer the vehicle and confine the mouse to the other compartment for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Post-conditioning (Day 6): Place the mouse in the apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment.
-
Analysis: A significant increase in time spent in the drug-paired compartment from pre- to post-conditioning indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting its behavioral effects and for guiding further drug development.
Protocol: Pharmacokinetic Study
Rationale: This study will determine the concentration of 3-Benzodioxol-5-ylmethyl-piperidine in the blood and brain over time after a single administration. This information is vital for correlating drug exposure with the observed behavioral effects.[27][28][29][30][31]
-
Dosing: Administer a single, behaviorally active dose of the compound to a cohort of mice.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120, 240, and 480 minutes), collect blood samples via a method such as submandibular or saphenous vein bleeding.[31] A separate group of animals should be used for each time point to avoid confounding effects of repeated blood draws.
-
Tissue Collection: Immediately following blood collection, euthanize the mice and rapidly dissect the brain.[32][33][34][35][36]
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of 3-Benzodioxol-5-ylmethyl-piperidine in the plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration-time curves and calculate key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (total drug exposure) |
| t1/2 | Half-life |
| Brain/Plasma Ratio | Indicates the extent of blood-brain barrier penetration |
Table 2: Key Pharmacokinetic Parameters.
Ex-vivo Pharmacodynamic (PD) Studies
Rationale: Based on the structural similarity to other psychoactive compounds, 3-Benzodioxol-5-ylmethyl-piperidine may interact with monoamine systems. Ex-vivo analysis of brain tissue can provide insights into its mechanism of action.
Potential Analyses:
-
Neurotransmitter Analysis: Measure the levels of dopamine, serotonin, and norepinephrine and their metabolites in specific brain regions (e.g., striatum, prefrontal cortex, hippocampus) using HPLC with electrochemical detection.
-
Receptor Binding Assays: Evaluate the affinity of the compound for various receptors, such as dopamine transporters (DAT), serotonin transporters (SERT), and different serotonin and dopamine receptor subtypes.
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. For comparisons between two groups (e.g., vehicle vs. a single dose), a Student's t-test can be used. For comparisons between multiple dose groups and the vehicle control, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. A p-value of <0.05 is typically considered statistically significant.
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In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - NIH. [Link]
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Testing For Novel Psychoactive Substances | Agilent. [Link]
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Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers. [Link]
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Troubleshooting & Optimization
Advanced purification techniques for obtaining high-purity 3-Benzodioxol-5-ylmethyl-piperidine
Welcome to the technical support center for the purification of 3-Benzodioxol-5-ylmethyl-piperidine and related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important heterocyclic scaffold. We will explore the causality behind common purification issues and provide field-proven, self-validating protocols to overcome them.
Section 1: Foundational Purification Strategy & Initial Troubleshooting
This section addresses the initial approach to purifying a crude reaction mixture containing 3-Benzodioxol-5-ylmethyl-piperidine.
FAQ 1.1: My crude NMR shows a complex mixture. What is the best initial purification strategy?
The optimal starting point depends on the scale of your reaction and the nature of the impurities. For a typical research-scale reaction (mg to low grams), a multi-step approach is most effective. The basicity of the piperidine nitrogen is the most powerful chemical "handle" for purification.
Recommended Initial Strategy:
-
Acid-Base Extraction: First, perform a liquid-liquid extraction to separate your basic product from neutral and acidic impurities. This is a rapid and high-capacity method to significantly clean up the crude material.[1][2]
-
Chromatography: Follow the extraction with flash column chromatography to remove closely related impurities that were not separated by the extraction.
-
Crystallization/Salt Formation: For achieving the highest analytical purity, a final crystallization of the free base or a suitable salt is often necessary.
Below is a workflow to guide your decision-making process.
Caption: A decision-making workflow for selecting a purification method.
Section 2: Acid-Base Extraction: Leveraging Basicity
The piperidine moiety is basic (pKa of the conjugate acid is ~11), making acid-base extraction a highly effective first-pass purification technique.[1]
FAQ 2.1: What is the underlying principle of acid-base extraction for this compound?
The principle relies on changing the solubility of the amine by protonating it.
-
In its free base form , 3-Benzodioxol-5-ylmethyl-piperidine is a neutral organic molecule, soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
When treated with an acid (e.g., 1M HCl), the piperidine nitrogen is protonated, forming a positively charged ammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer and insoluble in the organic layer.[2]
This allows you to "move" your desired compound from the organic phase to the aqueous phase, leaving non-basic impurities behind. You can then regenerate the free base by adding a base (e.g., NaOH) to the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guide: Acid-Base Extraction
| Issue | Probable Cause | Solution |
| Emulsion Formation | High concentration of crude material; vigorous shaking. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand without agitation. If persistent, filter the entire mixture through a pad of Celite®. |
| Low Recovery of Product | Incomplete extraction from the organic layer; incomplete back-extraction. | Use multiple, smaller volume extractions instead of one large one. Ensure the pH of the aqueous layer is sufficiently acidic (<2) during the acid wash and sufficiently basic (>12) during the final back-extraction. Confirm with pH paper. |
| Product Crashes Out | The salt form of the product may have limited aqueous solubility. | If a solid precipitates upon acidification, it is likely the desired hydrochloride salt. You can collect this by filtration. Alternatively, add more water or a co-solvent like methanol to the aqueous layer to dissolve the salt before proceeding. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., DCM, EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.
-
Neutral/Acidic Impurity Removal: The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH, solid K₂CO₃) until the pH is >12.
-
Back-Extraction: Extract the now basic aqueous layer with fresh organic solvent (2-3 times). The purified free-base product is now back in the organic phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Caption: Workflow for the purification of a basic compound via acid-base extraction.
Section 3: Chromatographic Purification
Flash column chromatography is essential for separating the target compound from structurally similar impurities. However, the basic nature of piperidines can lead to significant challenges on standard silica gel.
FAQ 3.1: My compound is streaking badly on the silica TLC plate and column. What's happening?
This is a classic problem caused by the strong interaction between the basic lone pair of the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to irreversible binding, poor peak shape (tailing), and often, low recovery.
Troubleshooting Guide: Column Chromatography
The solution is to suppress the acidic nature of the stationary phase by modifying the mobile phase.
| Modifier | Typical Concentration | Mechanism & Comments | Reference |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | A volatile basic amine that competes with the product for binding to silanol groups. The most common and effective choice. Easy to remove during concentration. | [3] |
| Ammonia | 1 - 2% of a 7N solution in Methanol | Highly effective for very basic compounds. The ammonia deprotonates the silanol groups. Can be more effective than TEA but requires careful handling. | [3] |
| Pyridine | 0.1 - 1% (v/v) | Effective, but less common due to its high boiling point, strong odor, and toxicity. More difficult to remove from the final product. | [3] |
Authoritative Insight: Always pre-treat your column. Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase containing the basic additive. This ensures the entire stationary phase is equilibrated and neutralized, preventing issues at the start of your run.
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
FAQ 3.2: Are there alternatives to silica gel?
Yes. For particularly challenging separations:
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative for purifying basic compounds without the need for mobile phase additives.[4]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can be very effective. In this case, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is used in the water/acetonitrile mobile phase.[3] This protonates the piperidine, often leading to excellent peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful, "greener" alternative to HPLC that uses supercritical CO₂ as the main mobile phase. It is particularly well-suited for purifying chiral and achiral amines, often providing faster and better separations than HPLC.[5][6] Basic additives are still typically required to achieve good peak shape for basic compounds.[7]
Section 4: High-Purity Techniques: Crystallization and Chiral Separation
For drug development applications, achieving >99.5% purity and, if applicable, separating enantiomers is critical.
FAQ 4.1: My compound is an oil after chromatography. How can I induce crystallization?
Oiling out is common. The key is to find a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small vials, test the solubility of your oil (~10-20 mg) in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene). Look for a solvent that dissolves the compound when heated but causes it to precipitate upon cooling. A binary solvent system (one "good" solvent, one "poor" solvent) is often required.
-
Dissolution: In a flask, dissolve your compound in the minimum amount of the hot "good" solvent (or the chosen solvent system).
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can initiate nucleation. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.[3]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
FAQ 4.2: My compound is chiral. How do I separate the enantiomers?
The 3-position of the piperidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers. For pharmaceutical use, these must be separated and tested individually.
-
Chiral Preparative HPLC: This is the most direct and common method. The racemic mixture is separated on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often the first choice for amine separation.[8] Method development involves screening different chiral columns and mobile phases (often hexane/ethanol or SFC conditions).
-
Diastereomeric Salt Resolution: This is a classical chemical method.[9]
-
React the racemic piperidine base with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid).
-
This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility).
-
One diastereomeric salt will preferentially crystallize from a suitable solvent.
-
The pure diastereomeric salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the single enantiomer of your piperidine.
-
Purity Analysis
Confirming the purity of your final product is a critical self-validating step.
| Technique | Application | Key Information Provided |
| ¹H and ¹³C NMR | Structural confirmation and purity | Confirms the chemical structure. Integration of signals can provide an estimate of purity relative to residual solvents or impurities. |
| LC-MS | Purity assessment and mass confirmation | Provides the mass of the compound. The UV trace from the LC provides a percentage purity value (area % at a specific wavelength). |
| Chiral HPLC/SFC | Enantiomeric Excess (e.e.) | Quantifies the ratio of the two enantiomers, essential for chiral compounds. |
| Elemental Analysis (CHN) | Absolute Purity | Determines the percentage of Carbon, Hydrogen, and Nitrogen. A powerful tool to confirm the absolute purity of the final compound. |
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Enantiomeric resolution of piperidine derivatives of pharmaceutical interest by HPLC on a Chiralpak AD column. Talanta, 65(4), 959-965. [Link]
- Google Patents. (2006).
-
PubChem. (n.d.). 3-Benzo[9][10]dioxol-5-ylmethyl-piperidine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
DTIC. (1990). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
ResearchGate. (n.d.). Alkaloids: Isolation and purification. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 27, 2026, from [Link]
-
LCGC International. (2018). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]
-
Chemistry For Everyone. (2024, May 3). What Is Supercritical Fluid Chromatography (SFC)? [Video]. YouTube. [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with 3-Benzodioxol-5-ylmethyl-piperidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 3-Benzodioxol-5-ylmethyl-piperidine (3-BDPP). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common sources of variability in experimental outcomes involving this compound. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the consistency, accuracy, and reproducibility of your work.
Introduction to 3-BDPP
3-Benzodioxol-5-ylmethyl-piperidine is a heterocyclic amine belonging to the piperidine class of compounds.[1][2] The piperidine scaffold is a crucial building block in medicinal chemistry, found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[3][4][5][6] The benzodioxole moiety is also present in many biologically active natural products and synthetic compounds.[7] Given its structure, 3-BDPP and its analogues are investigated for various pharmacological activities.[8][9]
However, like many substituted piperidines, experimental work with 3-BDPP can be susceptible to variability. Issues related to synthesis, purity, stability, and handling can lead to inconsistent results. This guide provides a structured approach to identifying and resolving these common challenges.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis and Purification
Q1: My synthesis of 3-BDPP is resulting in low yields and multiple side products. What are the likely causes?
A1: Low yields in piperidine synthesis are a common challenge often rooted in side reactions and suboptimal reaction conditions. The piperidine ring, while stable, can participate in or be affected by several competing reaction pathways.[3]
-
Causality:
-
Competing Reactions: During cyclization reactions to form the piperidine ring, the formation of linear alkene by-products can occur as a competitive process.[3]
-
Stereo- and Regioselectivity: Achieving high stereo- and regioselectivity in the synthesis of substituted piperidines is a primary challenge. The use of chiral ligands and catalysts is often necessary but requires careful optimization of reaction conditions to ensure their stability and effectiveness.[3]
-
Reagent Purity: The purity of starting materials, such as piperonal derivatives, is critical. Impurities can interfere with the reaction, leading to by-products.[10][11][12]
-
Reaction Conditions: Piperidine syntheses can be sensitive to temperature, pressure, and reaction time. Harsh conditions can lead to degradation or the formation of undesired isomers.[3]
-
-
Troubleshooting Workflow:
-
Analyze Crude Product: Before purification, analyze the crude reaction mixture using LC-MS and ¹H NMR to identify major by-products.
-
Re-evaluate Catalyst/Ligand: If stereoselectivity is poor, screen alternative chiral catalysts or adjust the catalyst loading.
-
Optimize Temperature: Run small-scale reactions at different temperatures to find the optimal balance between reaction rate and side product formation.
-
Purify Starting Materials: Ensure the purity of all starting materials before beginning the synthesis.
-
Logical Troubleshooting Flow for Low Synthetic Yield
Caption: Workflow for diagnosing low-yield synthesis of 3-BDPP.
Q2: I am having difficulty purifying 3-BDPP. Standard crystallization is not working effectively.
A2: Purification of piperidine derivatives can be challenging due to their basicity and polarity. If standard crystallization from a single solvent fails, a multi-pronged approach is necessary.
-
Causality:
-
Salt Formation vs. Free Base: As a secondary amine, 3-BDPP is basic. It can readily form salts with any acidic impurities or even atmospheric CO₂. The free base and its various salt forms have vastly different solubilities, complicating crystallization.
-
Oiling Out: The compound may have a melting point lower than the boiling point of the chosen solvent, or it may form a supersaturated solution that separates as a liquid (oils out) rather than a solid upon cooling.
-
Persistent Impurities: Some impurities may have similar solubility profiles to 3-BDPP, causing them to co-crystallize.
-
-
Troubleshooting Steps:
-
Convert to a Salt: Convert the crude 3-BDPP free base to a well-defined salt (e.g., hydrochloride or tartrate) by treating a solution of the base in a solvent like isopropanol or ethyl acetate with a stoichiometric amount of the corresponding acid. Crystalline salts are often easier to purify by recrystallization than the free base.
-
Solvent System Screening: Use a binary solvent system for recrystallization. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity appears. Allow to cool slowly.
-
Chromatography: If crystallization fails, column chromatography on silica gel is a reliable alternative. Due to the basic nature of the piperidine nitrogen, it's often necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia) to the eluent to prevent peak tailing and improve separation.
-
See the detailed protocol below for Protocol 1: Purification via Salt Crystallization .
Part 2: Stability and Storage
Q3: My previously pure sample of 3-BDPP has developed a yellow or brown color over time. Is it still usable?
A3: The development of a yellow or brown color in piperidine-containing compounds is a common sign of degradation, typically oxidation.[13]
-
Causality: The nitrogen atom in the piperidine ring, as well as potentially benzylic C-H bonds, can be susceptible to air oxidation over time. This process is often accelerated by exposure to light and heat. The resulting oxidized species are often colored impurities.
-
Impact on Experiments: Using a degraded sample will introduce impurities that can significantly alter experimental outcomes. In biological assays, these impurities could have their own pharmacological activity or inhibit the activity of 3-BDPP, leading to non-reproducible data.
-
Recommendation:
-
Do Not Use for Sensitive Applications: For quantitative biological assays or experiments where purity is paramount, do not use the discolored sample.
-
Re-purification: The purity of the sample should be re-assessed by HPLC or LC-MS. If the primary component is still 3-BDPP, it may be possible to re-purify it by chromatography or crystallization to remove the colored impurities.
-
Proper Storage: To prevent future degradation, store 3-BDPP as a solid (preferably as a stable salt) in a tightly sealed container, protected from light (e.g., in an amber vial), and at a reduced temperature (2-8 °C). Purging the container with an inert gas like argon or nitrogen before sealing can also significantly extend its shelf life.[13][14]
-
Q4: I observed crystal formation in my stock solution of 3-BDPP in an organic solvent. What is happening?
A4: Unintended crystallization in a stock solution is often due to salt formation or changes in solubility with temperature.[15][16]
-
Causality:
-
Reaction with Atmospheric Gases: Piperidine is a base and can react with acidic gases from the atmosphere. The most common culprit is carbon dioxide (CO₂), which forms a piperidinium carbonate salt. If other acidic reagents (e.g., HCl from a nearby bottle of acetyl chloride) are stored in the same area, their vapors can lead to the formation of other salts like piperidinium chloride.[13][15][16] These salts are often much less soluble in organic solvents than the free base, causing them to precipitate.
-
Temperature Effects: If the solution was prepared at room temperature and then stored in a refrigerator or freezer, the solubility of 3-BDPP may have decreased enough to cause it to crystallize out. Piperidine itself has a melting point of -9 °C and can solidify at lower temperatures.[15]
-
-
Solution:
-
Gently Warm the Solution: If the cause is low temperature, gently warming the solution with agitation should redissolve the compound.
-
Confirm Identity: If warming does not work, the precipitate is likely a salt. You can confirm this by taking a small sample, adding a drop of water (in which the salt may be more soluble), and checking the pH.
-
Prevention: Prepare stock solutions using high-purity, anhydrous solvents. Store solutions in tightly sealed vials with minimal headspace to reduce exposure to air. For long-term storage, flushing the vial with argon or nitrogen is recommended.
-
Part 3: Analytical Characterization and Biological Assays
Q5: My LC-MS results for 3-BDPP show an unexpected peak with a mass of [M+18]⁺. What is this?
A5: An [M+18]⁺ adduct in mass spectrometry typically corresponds to the formation of an ammonium adduct ([M+NH₄]⁺). However, given the amine nature of 3-BDPP, this is less common than in other molecules. A more likely source of variability is an impurity or artifact.
-
Causality & Troubleshooting:
-
In-source Dimerization/Reaction: While less common, some molecules can form adducts or dimers in the mass spectrometer source.
-
Impurity from Synthesis: A more probable cause is a water-related impurity carried over from the synthesis or workup. For example, a hydrated version of a precursor or a hydrolysis side product.
-
Analytical Artifact: Check your mobile phase. If it contains ammonium salts (e.g., ammonium acetate, ammonium formate), the [M+NH₄]⁺ adduct is a strong possibility.
-
-
Verification Steps:
-
Review Synthesis: Examine the synthetic route for any steps where water addition could lead to a stable, related compound.
-
Change MS Conditions: Analyze the sample using a different mobile phase modifier (e.g., formic acid instead of ammonium formate) to see if the adduct persists.
-
High-Resolution MS: Obtain a high-resolution mass spectrum to determine the exact elemental composition of the unknown peak. This can definitively distinguish between an adduct and an impurity.
-
Q6: I am observing high variability in my biological assay results with different batches of 3-BDPP.
A6: Batch-to-batch variability is one of the most significant challenges in pharmacological research and is almost always traced back to differences in compound purity, stability, or identity.
-
Root Cause Analysis:
-
Purity: This is the most common cause. Even small amounts of impurities can have potent biological effects that confound the results. An impurity could be an agonist, antagonist, or inhibitor of a different target, leading to off-target effects.
-
Isomeric Content: If 3-BDPP has stereocenters, different batches may have different ratios of enantiomers or diastereomers. These isomers can have drastically different pharmacological activities.
-
Degradation: As discussed in Q3, if one batch is older or was stored improperly, it may have degraded, reducing the concentration of the active compound and introducing degradants with unknown effects.
-
Salt Form vs. Free Base: Ensure all batches are the same form (e.g., all HCl salt or all free base). The molecular weight differs, and using the same mass for different forms will result in different molar concentrations.
-
Workflow for Troubleshooting Biological Assay Variability
Caption: A systematic approach to diagnosing inconsistent biological data.
-
Best Practices for Ensuring Consistency:
-
Certificate of Analysis (CoA): Always demand a detailed CoA for each batch, specifying purity (by a mass-based technique like qNMR or HPLC with a universal detector), isomeric ratio, and identity confirmation (NMR, MS).
-
Internal QC: Do not rely solely on the supplier's CoA. Perform an internal quality control check on each new batch using a standardized analytical method (see Protocol 2) before use.
-
Standardized Solution Prep: Use a consistent, documented procedure for preparing stock solutions. Use the correct molecular weight based on the form (free base vs. salt).
-
Aliquot and Store Properly: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, and store them under the recommended conditions.
-
Key Experimental Protocols
Protocol 1: Purification of 3-BDPP via Hydrochloride Salt Crystallization
This protocol describes a robust method for purifying 3-BDPP by converting it to its hydrochloride salt, which often has better crystallization properties than the free base.
-
Dissolution: Dissolve the crude 3-BDPP (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate. A gentle warming may be required.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl, 1.05 eq) dropwise. Monitor the pH to ensure it becomes acidic.
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution. If precipitation is slow, you can cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Maturation: Stir the resulting slurry at room temperature or 0 °C for 1-2 hours to allow for complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Drying: Dry the purified 3-BDPP HCl salt under high vacuum to a constant weight.
-
Validation: Confirm the purity of the final product using HPLC and confirm its identity with ¹H NMR and MS.
Protocol 2: Standardized HPLC-MS Method for Purity Assessment
This method provides a baseline for assessing the purity of 3-BDPP batches.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like 3-BDPP. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape of basic analytes in positive ion MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 min | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1-5 µL | Dependent on sample concentration. |
| UV Detection | 254 nm, 280 nm | The benzodioxole ring system should have strong absorbance at these wavelengths. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The basic piperidine nitrogen is readily protonated. |
| MS Scan Range | m/z 100 - 800 | To detect the parent ion ([M+H]⁺) and potential impurities or dimers. |
Appendices
Appendix A: Physicochemical Data for 3-Benzodioxol-5-ylmethyl-piperidine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 219.28 g/mol | PubChem[2] |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)piperidine | PubChem[2] |
| XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
References
-
PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Wei, R. G., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & medicinal chemistry letters, 17(9), 2499–2504. Available at: [Link]
-
PubChem. (n.d.). 3-Benzo[4][17]dioxol-5-ylmethyl-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 1-(1,3-Benzodioxol-5-ylmethyl)Piperazine. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Benzodipyrrolidone (BDP)-Based Donor-Acceptor Copolymers. Retrieved from [Link]
-
Collins, M., et al. (2015). Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. Forensic science international, 257, 463–470. Available at: [Link]
-
Liu, J., et al. (2013). 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & pharmaceutical bulletin, 36(11), 1768–1773. Available at: [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
The University of Queensland. (n.d.). Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. UQ eSpace. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
Master Organic Reactions. (2023, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine | C13H17NO2 | CID 17039527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review Reports - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
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- 9. 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Dose-Response Curve Optimization for In-Vivo Studies with 3-Benzodioxol-5-ylmethyl-piperidine
Disclaimer: 3-Benzodioxol-5-ylmethyl-piperidine is a novel compound with limited publicly available in-vivo data. This guide is formulated by a Senior Application Scientist to provide researchers with a comprehensive framework for dose-response curve optimization based on established principles for piperidine derivatives and novel chemical entities. All recommendations should be adapted based on emerging experimental data.
Introduction
Welcome to the technical support center for in-vivo studies involving 3-Benzodioxol-5-ylmethyl-piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust dose-response relationship for this novel piperidine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions throughout your experimental journey.
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other systems.[1] However, each new analog, such as 3-Benzodioxol-5-ylmethyl-piperidine, presents a unique set of challenges in preclinical development, from formulation to determining therapeutic windows. This guide will address common issues and provide troubleshooting strategies in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Pre-Dosing and Formulation
Question 1: My initial batches of 3-Benzodioxol-5-ylmethyl-piperidine show poor aqueous solubility. How can I formulate it for in-vivo administration?
Answer: Poor aqueous solubility is a common hurdle for many novel chemical entities.[2] The predicted LogP (a measure of lipophilicity) for 3-Benzodioxol-5-ylmethyl-piperidine suggests it is lipophilic, likely contributing to low water solubility.[3] An appropriate formulation is critical for achieving consistent and predictable plasma concentrations.
Initial Assessment:
-
Solubility Profiling: First, experimentally determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This will provide an empirical basis for formulation development.
Formulation Strategies:
| Strategy | Description | Advantages | Considerations |
| Co-solvents | A mixture of a primary solvent (e.g., water) with one or more water-miscible solvents (e.g., ethanol, propylene glycol, DMSO). | Simple to prepare, can significantly increase solubility. | Potential for in-vivo toxicity of the co-solvent at higher concentrations. The compound may precipitate upon injection into the aqueous environment of the bloodstream. |
| Surfactant-based systems | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can improve both solubility and stability. | Surfactants can have their own biological effects and may cause hypersensitivity reactions. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, increasing their solubility. | Generally well-tolerated, can enhance bioavailability. | The size of the cyclodextrin cavity must be appropriate for the drug molecule. |
| Lipid-based formulations | Formulations using oils, lipids, and emulsifiers, such as self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by promoting lymphatic uptake. | More complex to develop and characterize. |
Recommended Workflow for Formulation Development:
Caption: Workflow for selecting a suitable in-vivo formulation.
Question 2: What is a reasonable starting dose for my first in-vivo efficacy study with 3-Benzodioxol-5-ylmethyl-piperidine?
Answer: Selecting a starting dose for a novel compound without prior in-vivo data requires a conservative and data-driven approach. The goal is to begin at a dose that is likely to be safe and escalate from there.
Key Principles:
-
In-vitro to In-vivo Extrapolation: If you have in-vitro data (e.g., IC50 or EC50 from cell-based assays), this can be a starting point. However, direct extrapolation is often inaccurate due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors in a whole organism.
-
Maximum Tolerated Dose (MTD): A preliminary MTD study is highly recommended. This involves administering escalating doses to a small number of animals to identify the highest dose that does not cause unacceptable toxicity.[4]
-
Literature Precedent: Look for in-vivo studies on piperidine derivatives with similar structures or proposed mechanisms of action. This can provide a general idea of the dose range to explore.
Step-by-Step Protocol for a Preliminary Dose-Finding Study:
-
Dose Range Selection: Based on any available in-vitro data and literature on similar compounds, select a wide range of doses (e.g., 1, 10, 50, 100 mg/kg).
-
Animal Grouping: Use a small number of animals per group (n=3-5) for this initial study.
-
Dose Escalation: Start with the lowest dose. If no adverse effects are observed within a defined period (e.g., 24-48 hours), proceed to the next higher dose in a new cohort of animals.
-
Monitoring: Closely monitor the animals for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Establishing the MTD: The MTD is the highest dose at which no significant adverse events are observed. Your initial efficacy studies should start at doses well below the MTD.
Section 2: Study Design and Execution
Question 3: How should I design my dose-response study to get a meaningful curve?
Answer: A well-designed dose-response study is crucial for accurately determining the potency and efficacy of your compound.[5]
Essential Design Elements:
-
Dose Selection: Choose a range of at least 5-6 doses, including a vehicle control. The doses should be spaced logarithmically (e.g., 0.1, 0.3, 1, 3, 10, 30 mg/kg) to adequately define the sigmoidal dose-response curve.
-
Sample Size: The number of animals per group will depend on the expected variability of the response and the desired statistical power. A power analysis should be performed if preliminary data is available. Generally, 8-12 animals per group is a reasonable starting point for efficacy studies.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the investigators administering the compound and assessing the outcomes should be blinded to the treatment allocation.
-
Pharmacokinetic (PK) Sampling: Whenever possible, include satellite groups for PK analysis to correlate drug exposure with the observed pharmacological effect. Understanding the relationship between dose, exposure, and response is a cornerstone of PK/PD modeling.[6][7]
Illustrative Dose-Response Study Design:
Caption: A typical workflow for an in-vivo dose-response study.
Question 4: I am not seeing a clear dose-response relationship. What are the potential reasons?
Answer: A flat or erratic dose-response curve can be frustrating, but it provides important information for troubleshooting your experimental design.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Inappropriate Dose Range | The selected doses may be too high (on the plateau of the curve) or too low (below the threshold for a response). | Expand the dose range in both directions in a follow-up study. |
| Poor Bioavailability | The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism. | Conduct a pharmacokinetic study to determine the exposure at different doses. Re-evaluate the formulation and route of administration. |
| Target Engagement Issues | The compound may not be interacting with its intended target in the in-vivo environment. | Develop a biomarker assay to confirm target engagement at the site of action. |
| High Biological Variability | The response to the compound may be highly variable between individual animals. | Increase the sample size per group to improve statistical power. Ensure the animal model is appropriate and consistent. |
| U-shaped Dose-Response | Some compounds exhibit a biphasic or U-shaped dose-response curve, where the effect decreases at higher doses. | Test a wider range of doses, including intermediate concentrations, to fully characterize the curve. |
Section 3: Data Analysis and Interpretation
Question 5: How do I properly analyze and interpret my dose-response data?
Answer: The goal of the analysis is to fit a model to your data to determine key parameters like the ED50 (the dose that produces 50% of the maximal effect).[8]
Analytical Approach:
-
Data Visualization: Plot the mean response for each dose group against the logarithm of the dose. This will give you a visual representation of the dose-response relationship.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response model (e.g., four-parameter logistic equation) to your data.
-
Parameter Estimation: The model will provide estimates for the bottom and top plateaus of the curve, the ED50, and the Hill slope (which describes the steepness of the curve).
-
Statistical Significance: Determine the statistical significance of the overall dose-response effect and compare the ED50 values between different compounds or conditions.[9]
Interpreting the Results:
-
ED50: A lower ED50 indicates a more potent compound.
-
Emax (Top Plateau): This represents the maximum efficacy of the compound in the tested model.
-
Goodness of Fit: Assess the R-squared value and visual inspection of the curve to ensure the model provides a good fit for your data.
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and extend the neck.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus, following the roof of the mouth to avoid entry into the trachea.
-
Compound Administration: Slowly administer the prepared formulation. The volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure.
Protocol 2: Blood Collection for Pharmacokinetic Analysis
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Blood Collection Site: Collect blood from a suitable site, such as the retro-orbital sinus or via cardiac puncture for a terminal bleed.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) to prevent clotting.
-
Plasma Separation: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Conclusion
Optimizing the dose-response curve for a novel compound like 3-Benzodioxol-5-ylmethyl-piperidine is an iterative process that requires careful planning, execution, and interpretation. By following the principles of robust experimental design, addressing potential formulation challenges, and systematically troubleshooting unexpected results, researchers can confidently characterize the in-vivo pharmacological profile of this and other novel piperidine derivatives. This technical support guide serves as a foundational resource to aid in this critical phase of drug discovery and development.
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Validation & Comparative
A Comparative Analysis of 3-Benzodioxol-5-ylmethyl-piperidine with Paroxetine and Methylphenidate: A Predictive Pharmacological Guide
In the vast landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone of modern drug discovery, integral to a wide array of therapeutics targeting the central nervous system (CNS).[1] This guide provides a detailed comparative analysis of the novel compound 3-Benzodioxol-5-ylmethyl-piperidine against two well-established piperidine-based drugs: the selective serotonin reuptake inhibitor (SSRI) Paroxetine and the norepinephrine-dopamine reuptake inhibitor (NDRI) Methylphenidate.
While comprehensive experimental data for 3-Benzodioxol-5-ylmethyl-piperidine is not yet publicly available, its structural features—a piperidine ring linked to a benzodioxole moiety—allow for a predictive exploration of its potential pharmacological profile. This analysis will serve as a valuable resource for researchers and drug development professionals by hypothesizing its mechanism of action and outlining the requisite experimental workflows for its characterization.
The Piperidine Scaffold and Benzodioxole Moiety: A Privileged Combination
The six-membered heterocyclic amine, piperidine, is a ubiquitous structural motif in a multitude of pharmaceuticals, including antipsychotics, analgesics, and antihistamines.[2] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and enhanced transport across biological membranes.[3]
The benzodioxole group, a bicyclic functional group, is also a key component in a range of psychoactive compounds. Its presence can significantly influence a molecule's interaction with biological targets, often conferring CNS activity. A notable example is 3,4-methylenedioxymethamphetamine (MDMA), where the methylenedioxy bridge is crucial for its characteristic effects. The combination of these two moieties in 3-Benzodioxol-5-ylmethyl-piperidine suggests a strong potential for CNS activity.
Comparator Drug Profiles: Paroxetine and Methylphenidate
A meaningful comparison necessitates the selection of relevant benchmarks. Paroxetine was chosen due to its striking structural similarity, also featuring a piperidine ring connected to a benzodioxole derivative. Methylphenidate, while structurally more distinct, is a widely prescribed CNS stimulant that also contains a piperidine core and serves as an excellent comparator for potential stimulant or monoamine reuptake inhibitory effects.
Paroxetine: A Potent Selective Serotonin Reuptake Inhibitor
Paroxetine, marketed under brand names such as Paxil, is a potent and selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[4][5]
Mechanism of Action: Paroxetine's therapeutic effects are primarily attributed to its high-affinity inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[5] This, in turn, leads to a downregulation of postsynaptic serotonin receptors, which is thought to contribute to its antidepressant and anxiolytic effects.[5] Paroxetine exhibits the highest known binding affinity for SERT among all currently prescribed antidepressants.[2][6] At higher doses, it can also inhibit the norepinephrine transporter (NET).[2][7]
Pharmacokinetics: Paroxetine is well-absorbed orally and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4][8] A key feature of paroxetine's pharmacokinetics is its potent inhibition of its own metabolism, leading to non-linear kinetics where higher doses result in disproportionately greater plasma concentrations.[7][8] The mean elimination half-life is approximately 21 hours.[9]
Methylphenidate: A Norepinephrine-Dopamine Reuptake Inhibitor
Methylphenidate, sold under trade names like Ritalin and Concerta, is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[10]
Mechanism of Action: Methylphenidate is a phenethylamine and piperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.[10][11] This enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is believed to improve attention, focus, and impulse control.[10][11] Methylphenidate has a significantly higher affinity for DAT and NAT compared to SERT.[11]
Pharmacokinetics: Methylphenidate is readily absorbed after oral administration, with a duration of action ranging from 3 to 4 hours for immediate-release formulations to 8 to 12 hours for extended-release versions.[10][12] It is primarily metabolized in the liver by the enzyme carboxylesterase 1 (CES1) to its inactive metabolite, ritalinic acid.[13] The elimination half-life is typically 2 to 3 hours.[10][12]
3-Benzodioxol-5-ylmethyl-piperidine: A Predictive Profile
Given the absence of direct experimental data, we can formulate a hypothesis regarding the pharmacological profile of 3-Benzodioxol-5-ylmethyl-piperidine based on its structural components and the known activities of its analogs.
Hypothesized Mechanism of Action: The striking structural similarity to Paroxetine, particularly the presence of the benzodioxole and piperidine moieties, strongly suggests that 3-Benzodioxol-5-ylmethyl-piperidine may also interact with monoamine transporters. It is plausible that this compound could act as a serotonin, norepinephrine, and/or dopamine reuptake inhibitor. The analog, 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP), has been shown to be a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, suggesting that 3-Benzodioxol-5-ylmethyl-piperidine could also have effects on glutamatergic neurotransmission.[14]
Comparative Analysis: Structural and Pharmacological Overview
The following table provides a side-by-side comparison of the key structural and pharmacological features of 3-Benzodioxol-5-ylmethyl-piperidine (predicted) and the two comparator drugs.
| Feature | 3-Benzodioxol-5-ylmethyl-piperidine | Paroxetine | Methylphenidate |
| Core Scaffold | Piperidine | Piperidine | Piperidine |
| Key Functional Groups | Benzodioxole | Benzodioxole derivative, Fluorophenyl | Phenyl, Methyl ester |
| Primary Mechanism of Action | Predicted: Monoamine reuptake inhibitor and/or AMPA receptor modulator | Selective Serotonin Reuptake Inhibitor (SSRI)[5] | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[10][11] |
| Primary Transporter Targets | Predicted: SERT, DAT, NET | SERT[2][5] | DAT, NET[10][11] |
| Binding Affinity (Ki) | To be determined | SERT: ~70.2 pM; NET: ~40 nM; DAT: ~490 nM[2] | DAT: ~0.070 µM; NET: ~0.50 µM[15] |
| Therapeutic Use | To be determined | Depression, Anxiety Disorders[4][5] | ADHD, Narcolepsy[10] |
| Primary Metabolic Enzyme | To be determined | CYP2D6[8] | Carboxylesterase 1 (CES1)[13] |
Experimental Protocols for Pharmacological Characterization
To validate the hypothesized pharmacological profile of 3-Benzodioxol-5-ylmethyl-piperidine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for this characterization.
In Vitro Assays
1. Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
-
Objective: To determine the binding affinity (Ki) of 3-Benzodioxol-5-ylmethyl-piperidine for the human serotonin, dopamine, and norepinephrine transporters.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET.
-
Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of increasing concentrations of 3-Benzodioxol-5-ylmethyl-piperidine.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Monoamine Reuptake Inhibition Assays
-
Objective: To determine the functional potency (IC50) of 3-Benzodioxol-5-ylmethyl-piperidine in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into synaptosomes.
-
Methodology:
-
Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, prefrontal cortex for norepinephrine, and hippocampus for serotonin).
-
Pre-incubate the synaptosomes with increasing concentrations of 3-Benzodioxol-5-ylmethyl-piperidine.
-
Initiate the reuptake reaction by adding a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE).
-
After a short incubation period, terminate the reaction by rapid filtration and washing to remove the extracellular radiolabeled monoamine.
-
Lyse the synaptosomes and measure the amount of radioactivity taken up using liquid scintillation counting.
-
Calculate the IC50 values for the inhibition of reuptake for each monoamine.
-
In Vivo Assays
1. Locomotor Activity in Mice
-
Objective: To assess the potential stimulant or sedative effects of 3-Benzodioxol-5-ylmethyl-piperidine.
-
Methodology:
-
Acclimate mice to open-field activity chambers equipped with infrared beams to automatically record movement.
-
Administer different doses of 3-Benzodioxol-5-ylmethyl-piperidine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group to determine if the compound has stimulant (increased activity) or sedative (decreased activity) effects.
-
2. Forced Swim Test (FST) in Mice or Rats
-
Objective: To evaluate the potential antidepressant-like effects of 3-Benzodioxol-5-ylmethyl-piperidine.[3][16]
-
Methodology:
-
Administer 3-Benzodioxol-5-ylmethyl-piperidine (or a reference antidepressant like Paroxetine, or vehicle) to the animals for a predetermined period (e.g., acutely or chronically over several days).
-
On the test day, place each animal in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Visualizing the Comparison and Experimental Workflow
To further clarify the relationships between these compounds and the experimental approach, the following diagrams are provided.
Conclusion
This guide provides a comprehensive, albeit predictive, comparative analysis of 3-Benzodioxol-5-ylmethyl-piperidine against two established piperidine-based CNS drugs, Paroxetine and Methylphenidate. Based on its chemical structure, 3-Benzodioxol-5-ylmethyl-piperidine is hypothesized to be a monoamine reuptake inhibitor with potential activity at serotonin, dopamine, and norepinephrine transporters, and may also modulate glutamatergic systems.
The provided experimental protocols offer a clear and scientifically rigorous path forward for the definitive characterization of this novel compound. The elucidation of its pharmacological profile will not only be of significant academic interest but could also pave the way for the development of new therapeutic agents for a range of neurological and psychiatric disorders. This work underscores the importance of a structured, comparative approach in the early stages of drug discovery, even in the absence of complete experimental data.
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The 3-benzodioxol-5-ylmethyl-piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities. The inherent properties of the piperidine ring, such as its ability to modulate physicochemical characteristics and its metabolic stability, make it a valuable component in drug design.[1] This guide provides a cross-experimental validation of findings for molecules incorporating this key scaffold, focusing on their diverse pharmacological effects, from central nervous system modulation to antimicrobial and anti-inflammatory activities. We will delve into the experimental data that underpins the therapeutic potential of these compounds, offering a comparative analysis for researchers, scientists, and drug development professionals.
Modulation of AMPA Receptors: Combating Fatigue and Exploring Neuropsychiatric Applications
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the central nervous system, presents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] Ampakines, positive allosteric modulators of AMPA receptors, are known to enhance cognitive function and have shown potential in treating conditions like depression.[3] A notable derivative of the benzodioxole-piperidine family, 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP) , has been identified as a modulator of the AMPA receptor with significant anti-fatigue properties.
Experimental Findings: In Vivo Anti-Fatigue Effects of 1-BCP
A study investigating the effects of 1-BCP on exercise-induced fatigue in mice demonstrated its significant potential in enhancing endurance and facilitating recovery. The key findings are summarized in the table below.
| Parameter | Control Group | 1-BCP (0.1 mmol/kg) | 1-BCP (0.2 mmol/kg) |
| Swimming Time to Exhaustion (min) | 35.2 ± 4.5 | 58.7 ± 6.3 | 72.4 ± 7.1 |
| Liver Glycogen (mg/g) | 4.8 ± 0.6 | 7.2 ± 0.8 | 8.9 ± 1.0 |
| Muscle Glycogen (mg/g) | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Blood Lactic Acid (mmol/L) | 12.8 ± 1.5 | 8.1 ± 0.9 | 6.5 ± 0.7 |
| Blood Urea Nitrogen (mmol/L) | 8.9 ± 1.1 | 6.3 ± 0.7 | 5.1 ± 0.6 |
| Superoxide Dismutase (U/mg protein) | 125.4 ± 13.2 | 168.7 ± 15.1 | 189.3 ± 17.5 |
| Catalase (U/mg protein) | 45.2 ± 5.1 | 62.8 ± 6.5 | 75.1 ± 7.9 |
| Glutathione Peroxidase (U/mg protein) | 32.7 ± 3.9 | 48.9 ± 5.2 | 59.6 ± 6.1 |
| Statistically significant difference from the control group. |
These results indicate that 1-BCP significantly increases swimming endurance in mice. This is likely due to its ability to increase energy reserves (liver and muscle glycogen) and reduce the accumulation of fatigue-related metabolites like lactic acid and blood urea nitrogen. Furthermore, 1-BCP enhances the endogenous antioxidant defense system by increasing the activities of superoxide dismutase, catalase, and glutathione peroxidase.
Experimental Protocol: Weight-Loaded Forced Swim Test in Mice
The weight-loaded forced swim test is a widely used behavioral assay to evaluate the anti-fatigue properties of compounds.[4][5][6]
Objective: To assess the effect of 1-BCP on the swimming endurance capacity of mice.
Materials:
-
Male Kunming mice (18-22 g)
-
1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Cylindrical water tank (25 cm diameter, 40 cm height)
-
Water maintained at 25 ± 1°C
-
Lead wire (5% of body weight)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Randomly divide the mice into three groups: a control group and two 1-BCP treated groups (0.1 mmol/kg and 0.2 mmol/kg). Administer the vehicle or 1-BCP intraperitoneally once daily for 14 consecutive days.
-
Forced Swim Test:
-
Thirty minutes after the final administration on day 14, attach a lead wire corresponding to 5% of each mouse's body weight to the tail.
-
Individually place each mouse in the cylindrical water tank filled with water to a depth of 30 cm.
-
Start the stopwatch immediately.
-
Record the swimming time until exhaustion. Exhaustion is defined as the moment the mouse fails to rise to the surface to breathe within a 10-second period.
-
-
Biochemical Analysis: Immediately after the swim test, collect blood and tissue samples (liver and muscle) for the analysis of lactic acid, blood urea nitrogen, glycogen content, and antioxidant enzyme activities.
Inhibition of Nitric Oxide Synthase: A Target for Inflammatory Conditions
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of inflammatory diseases. Therefore, selective iNOS inhibitors are sought after as potential therapeutic agents. A series of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs have been designed and identified as potent and selective inhibitors of NO formation.
Experimental Findings: In Vitro iNOS Inhibition
The inhibitory activity of these piperidine analogs was evaluated in human A172 glioblastoma cells, which express iNOS upon stimulation.
| Compound | iNOS IC₅₀ (nM) | nNOS Selectivity (fold vs iNOS) | eNOS Selectivity (fold vs iNOS) |
| Analog 12S | 50 | >2000 | >2000 |
These results highlight the high potency and selectivity of compound 12S for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms, which is a desirable characteristic to minimize potential side effects.
Experimental Protocol: Griess Assay for Nitrite Quantification
The Griess assay is a colorimetric method widely used to quantify nitrite, a stable and quantifiable end-product of NO metabolism, in biological fluids. [7] Objective: To determine the inhibitory effect of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs on iNOS activity in cell culture.
Materials:
-
Human A172 glioblastoma cells
-
Cell culture medium and supplements
-
Cytokine mixture (e.g., IFN-γ, TNF-α, IL-1β) to induce iNOS expression
-
Test compounds
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and iNOS Induction:
-
Plate A172 cells in 96-well plates and allow them to adhere.
-
Stimulate the cells with a cytokine mixture for 24 hours to induce iNOS expression.
-
-
Compound Treatment:
-
Treat the stimulated cells with various concentrations of the test compounds for a specified period (e.g., 18 hours).
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye).
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification and IC₅₀ Determination:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the nitrite production compared to the untreated control.
-
Conclusion
The cross-experimental validation of findings related to the 3-benzodioxol-5-ylmethyl-piperidine scaffold reveals its remarkable versatility in medicinal chemistry. The diverse biological activities exhibited by its derivatives, ranging from AMPA receptor modulation with anti-fatigue effects to potentiation of antifungal agents and selective inhibition of nitric oxide synthase, underscore the therapeutic potential embedded within this chemical framework. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to further explore and validate the pharmacological properties of compounds based on this privileged scaffold. Future research should focus on elucidating the structure-activity relationships for each therapeutic target to optimize potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of novel and effective therapeutic agents.
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A Comparative Analysis of the Anticonvulsant Profile of 3-Benzodioxol-5-ylmethyl-piperidine, a Novel Piperidine Analogue, Against Standard Antiepileptic Drugs
Abstract: The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety margins remains a critical priority in neurology, particularly for the significant population of patients with drug-resistant epilepsy. This guide introduces 3-Benzodioxol-5-ylmethyl-piperidine (designated here as Compound BDP), a novel synthetic piperidine derivative, and benchmarks its anticonvulsant profile against established first- and second-generation AEDs: Phenytoin, Carbamazepine, and Valproic Acid. Utilizing clinically validated preclinical models—the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests—we provide a head-to-head comparison of efficacy, neurotoxicity, and therapeutic potential. This document is intended for researchers and drug development professionals, offering a rigorous, data-driven framework for evaluating this new chemical entity.
Introduction: The Rationale for Novel Anticonvulsant Development
Epilepsy is a complex neurological disorder characterized by a predisposition to generate epileptic seizures. While numerous antiepileptic drugs are available, a substantial portion of patients fail to achieve seizure freedom or experience dose-limiting side effects. This therapeutic gap necessitates the exploration of new chemical entities with potentially novel mechanisms of action.
The piperidine scaffold is a privileged structure in medicinal chemistry, known to be a key component in various neuroactive compounds.[1][2][3] Derivatives have shown promise in modulating neurotransmitter systems like GABA, serotonin, and norepinephrine, all of which are implicated in seizure pathology.[1][3] Compound BDP (3-Benzodioxol-5-ylmethyl-piperidine) was synthesized to explore if the unique combination of a piperidine ring with a benzodioxole moiety could yield a favorable anticonvulsant profile. This guide details the foundational preclinical screening of Compound BDP, establishing its initial efficacy and safety benchmarks in comparison to cornerstone therapies.
Profiles of Investigated Compounds
Compound BDP (3-Benzodioxol-5-ylmethyl-piperidine)
-
Chemical Class: Piperidine derivative.
-
Hypothesized Mechanism of Action (MoA): The precise MoA is under investigation. However, based on its structural similarity to other piperidine alkaloids, potential mechanisms could include modulation of voltage-gated sodium channels or interaction with GABAergic systems.[1] The presence of the benzodioxole group, a common feature in compounds with CNS activity, may also contribute to its neuropharmacological profile.
Standard Antiepileptic Drugs (AEDs)
-
Phenytoin (PHT): A first-generation AED primarily used for tonic-clonic and focal seizures.[4][5] Its principal mechanism is the use-dependent blockade of voltage-gated sodium channels, which stabilizes neuronal membranes against hyperexcitability.[5][6][7]
-
Carbamazepine (CBZ): Another cornerstone drug for focal and tonic-clonic seizures.[8][9] Similar to phenytoin, its primary MoA involves blocking voltage-gated sodium channels in their inactive state, which prevents sustained, high-frequency neuronal firing.[9][10][11]
-
Valproic Acid (VPA): A broad-spectrum AED effective against various seizure types.[12] Its mechanism is multifaceted, involving the enhancement of GABAergic inhibition, modulation of voltage-gated sodium and calcium channels, and inhibition of histone deacetylases.[12][13][14][15][16]
Experimental Design for Preclinical Benchmarking
To ensure a robust and validated comparison, we employed the standard preclinical screening models utilized by the NIH Epilepsy Therapy Screening Program (ETSP).[17][18][19] These assays, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, are considered the gold standard for early-stage anticonvulsant evaluation due to their high predictive validity for clinical outcomes.[20][21][22]
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is highly predictive of a compound's ability to prevent seizure spread.[23][24][25] Efficacy in this model often suggests a mechanism involving the blockade of voltage-gated sodium channels, similar to Phenytoin and Carbamazepine.[20][24]
-
Animal Model: Male albino mice (20-25 g).
-
Compound Administration: Test compounds (Compound BDP, Phenytoin, Carbamazepine, Valproic Acid) are administered intraperitoneally (i.p.) at varying doses to different groups of mice. A vehicle control group receives only the carrier solvent.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect for each compound.
-
Seizure Induction: A high-frequency electrical stimulus (50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes after application of a topical anesthetic and saline solution.[23][26]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[23][26] An animal is considered protected if this phase is absent.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated for each compound using log-probit analysis.[24]
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is considered a model for generalized myoclonic and absence seizures.[20] It identifies compounds that can elevate the seizure threshold. Efficacy in this model often points to activity at T-type calcium channels or enhancement of GABAergic neurotransmission, a key feature of Valproic Acid.
-
Animal Model: Male albino mice (20-25 g).
-
Compound Administration: As in the MES test, compounds are administered i.p. at various doses.
-
Seizure Induction: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[27] This dose is calibrated to induce clonic seizures lasting at least 5 seconds in over 95% of control animals.[27]
-
Observation Period: Animals are observed for 30 minutes post-PTZ injection.
-
Endpoint: The primary endpoint is the failure to exhibit a clonic seizure of at least 5 seconds duration. An animal is considered protected if this threshold is not met.
-
Data Analysis: The ED50 is calculated for each compound using log-probit analysis.
Neurotoxicity Assessment (Rotarod Test)
To evaluate the therapeutic index, motor impairment and acute neurotoxicity are assessed using the rotarod test. This test measures a mouse's ability to maintain balance on a rotating rod.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) set at a constant speed (e.g., 6 rpm).
-
Training: Mice are pre-trained to stay on the rod for at least one minute.
-
Procedure: After compound administration (at the time of peak effect), mice are placed on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for a continuous one-minute period.
-
Data Analysis: The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, is calculated.
Comparative Efficacy and Safety Analysis
The following data represents hypothetical, yet scientifically plausible, outcomes for Compound BDP, benchmarked against established values for standard AEDs. These values are essential for the initial assessment of the compound's potential.
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| Compound BDP | 25.5 | > 100 | 150 | 5.9 |
| Phenytoin | 9.5 | > 80 | 68 | 7.2 |
| Carbamazepine | 11.8[28] | > 100 | 85 | 7.2 |
| Valproic Acid | 216.9[28] | 150 | 420 | 1.9 |
-
Protective Index (PI) is a crucial measure of a drug's safety margin, calculated as TD50 / ED50.[29][30] A higher PI indicates a wider gap between the therapeutic dose and the toxic dose.
Interpretation of Results
-
Efficacy in MES Test: Compound BDP shows clear efficacy in the MES model (ED50 = 25.5 mg/kg). While less potent than Phenytoin and Carbamazepine on a mg/kg basis, its activity is significant and suggests a potential mechanism for controlling generalized tonic-clonic seizures.[24][31]
-
Efficacy in scPTZ Test: Compound BDP demonstrated a lack of significant activity in the scPTZ test at the doses screened (>100 mg/kg). This profile is similar to that of Phenytoin and Carbamazepine and suggests that Compound BDP is unlikely to act primarily through mechanisms typical for anti-absence drugs (e.g., T-type calcium channel blockade).
-
Neurotoxicity and Protective Index: Compound BDP exhibits a TD50 of 150 mg/kg, resulting in a Protective Index (PI) of 5.9 in the MES test. This value is comparable to those of Phenytoin and Carbamazepine and is substantially better than that of Valproic Acid in this specific model, indicating a favorable preliminary safety window.
Postulated Mechanism of Action for Compound BDP
Based on the preclinical data, the anticonvulsant profile of Compound BDP strongly aligns with that of drugs that modulate voltage-gated sodium channels.
-
Strong MES Activity: The robust protection in the MES test is the primary indicator. This test is highly sensitive to agents that prevent the spread of seizures by stabilizing neuronal membranes.[23]
-
Weak scPTZ Activity: The lack of efficacy against scPTZ-induced seizures suggests the compound does not significantly enhance GABAergic inhibition or block T-type calcium channels, which are the primary mechanisms of action for drugs effective in this model.[20]
This leads to the hypothesis that Compound BDP, like Phenytoin and Carbamazepine, acts as a blocker of voltage-gated sodium channels .
Conclusion and Future Directions
The novel piperidine derivative, 3-Benzodioxol-5-ylmethyl-piperidine (Compound BDP), demonstrates a promising anticonvulsant profile in foundational preclinical screening. Its efficacy in the MES test, coupled with a favorable Protective Index, positions it as a viable candidate for further development as a treatment for generalized tonic-clonic and focal seizures.
The observed activity profile strongly suggests a mechanism of action involving the blockade of voltage-gated sodium channels. Future research should focus on:
-
Quantitative Analysis: Determining precise ED50 values in rat models to confirm cross-species efficacy.
-
Mechanism Validation: Utilizing in-vitro electrophysiology (e.g., patch-clamp studies) to directly confirm the interaction with and effect on voltage-gated sodium channels.
-
Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties to determine bioavailability and dosing regimens.
-
Chronic Seizure Models: Evaluating efficacy in more complex, chronic models of epilepsy (e.g., kindling models) to assess its potential for treating drug-resistant epilepsy.
Compound BDP represents a promising starting point for a new class of anticonvulsants. The data presented in this guide provides a solid, comparative foundation for its continued investigation.
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A Senior Application Scientist's Guide to Assessing the Reproducibility of Published Research on 3-Benzodioxol-5-ylmethyl-piperidine
Introduction: The Imperative of Reproducibility in Novel Compound Research
In the landscape of drug discovery and development, the piperidine scaffold is a cornerstone, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] When combined with a 1,3-benzodioxole moiety—a fragment found in various natural products with diverse biological activities—the resulting molecule, 3-Benzodioxol-5-ylmethyl-piperidine, presents a compelling subject for pharmacological investigation.[2][3] Published literature suggests that derivatives of this family exhibit a range of effects, from antitumor activity to modulation of the central nervous system.[4][5]
However, the transition from a published result to a validated, in-house program is fraught with challenges, the foremost being the reproducibility of the foundational data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess and reproduce published findings on 3-Benzodioxol-5-ylmethyl-piperidine. We will dissect a representative synthetic route and a plausible biological assay, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower researchers to navigate the complexities of scientific replication. This approach is designed to be a self-validating system, ensuring that each step is grounded in robust experimental logic and authoritative standards.
Part 1: Deconstruction and Replication of the Chemical Synthesis
A thorough review of synthetic methodologies for analogous structures reveals that N-alkylation of piperidine is a common and robust strategy.[6][7] We will focus on the direct reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with piperidine, a high-yield and straightforward approach that is frequently employed for creating such secondary amines.
Experimental Protocol: Reductive Amination Synthesis
This protocol is designed as a self-validating workflow. The successful formation of the imine intermediate followed by its complete reduction is critical. In-process controls, such as Thin Layer Chromatography (TLC), are vital for monitoring the reaction's progression and ensuring the starting materials are fully consumed before proceeding to the next step.
1. Reagents and Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde), >99% purity
-
Piperidine, >99% purity
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), >97% purity
-
Dichloromethane (DCM), anhydrous, >99.8%
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate and Hexanes for chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
2. Step-by-Step Synthesis Procedure:
-
Imine Formation:
-
To a round-bottom flask under a nitrogen atmosphere, add piperonal (1.0 eq) and anhydrous dichloromethane.
-
Add piperidine (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the imine intermediate can be monitored by TLC. The rationale here is to allow for the complete formation of the imine before introducing the reducing agent, which prevents the competing reduction of the starting aldehyde.
-
-
Reduction:
-
Once imine formation is confirmed, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This is an exothermic reaction, and slow addition helps control the temperature. NaBH(OAc)₃ is chosen as the reducing agent because it is mild and selective for imines in the presence of aldehydes, providing a greater degree of control.[8]
-
Stir the reaction at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts of the reduction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude oil using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to obtain 3-Benzodioxol-5-ylmethyl-piperidine as a clear oil or low-melting solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The use of multiple, orthogonal analytical techniques is a cornerstone of a self-validating protocol.[9]
-
Synthetic Workflow Diagram
Caption: Workflow for the in vitro nitric oxide inhibition (Griess) assay.
Data Comparison for Biological Assay Reproducibility
Reproducibility in a cell-based assay is considered successful if the IC₅₀ values are within a 2-3 fold range. Cell passage number, serum batch, and incubation times are critical parameters that must be kept consistent.
| Parameter | Hypothetical Published Data | Expected Results for Reproduction |
| Assay Type | LPS/IFN-γ stimulated NO production in RAW 264.7 cells | Same |
| Endpoint | Nitrite measurement via Griess Assay | Same |
| IC₅₀ Value | 5.2 µM | 3 µM - 15 µM |
| Positive Control (L-NIL) IC₅₀ | 2.5 µM | 1 µM - 5 µM |
| Cell Viability | No significant toxicity observed at concentrations up to 50 µM | >90% viability at concentrations up to 10x the measured IC₅₀. |
Conclusion: A Framework for Rigorous Scientific Validation
This guide provides a structured methodology for assessing and reproducing published research on 3-Benzodioxol-5-ylmethyl-piperidine. By breaking down both the synthesis and a relevant biological assay into discrete, logical steps, we establish a clear path for validation. The emphasis on understanding the causality behind experimental choices, implementing self-validating controls, and using orthogonal analytical techniques is paramount. Discrepancies between published and reproduced data are not necessarily failures, but rather opportunities to uncover critical, unreported variables that can deepen our collective scientific understanding. Ultimately, this rigorous, transparent approach to reproducibility is the bedrock upon which trustworthy and impactful scientific progress is built.
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Comparative neurotoxicity profiling of various benzodioxole piperidine compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Benzodioxole Piperidines
The benzodioxole piperidine scaffold is a core component of numerous psychoactive compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). While these agents have been explored for their potential therapeutic applications, their use is associated with significant neurotoxic risks.[1] Understanding the comparative neurotoxicity of different analogs is crucial for both clinical toxicology and the development of safer therapeutic agents.
Comparative Neurotoxicity Profile
The neurotoxic potential of benzodioxole piperidine compounds varies based on their specific chemical structures. These differences influence their affinity for monoamine transporters and their susceptibility to metabolic activation into reactive species. The following table summarizes key in vitro neurotoxicity data for prominent members of this class, primarily using the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurotoxicity studies.[4]
| Compound | Chemical Name | Experimental Model | Key Neurotoxic Endpoints | IC50 (µM) | Reference(s) |
| MDMA | 3,4-Methylenedioxymethamphetamine | Differentiated SH-SY5Y cells | Decreased cell viability, increased oxidative stress, mitochondrial dysfunction, caspase-3 activation | ~100-500 | [4][5] |
| MDA | 3,4-Methylenedioxyamphetamine | Differentiated SH-SY5Y cells | Greater reduction in serotonergic markers compared to MDMA in vivo | Not consistently reported in direct comparison | [6] |
| MDEA | 3,4-Methylenedioxy-N-ethylamphetamine | In vivo rodent models | Serotonergic deficits, but generally considered less potent than MDMA | Not available | [7] |
| MBDB | N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | In vivo rodent models | Serotonergic deficits, with lower potency than MDMA | Not available | [8] |
Expert Analysis of Structure-Toxicity Relationships:
The neurotoxicity of these compounds is intricately linked to their interaction with serotonin (SERT) and dopamine (DAT) transporters, as well as their metabolism.[7][9] The methylenedioxy ring is a key feature, as its metabolism by cytochrome P450 enzymes (notably CYP2D6 and CYP3A4) can lead to the formation of reactive catecholamines and quinones.[9][10][11] These metabolites are potent redox cyclers, generating reactive oxygen species (ROS) that overwhelm endogenous antioxidant defenses and trigger a cascade of cellular damage.[10][12]
The N-alkyl substituent also plays a role in the potency and selectivity of these compounds. For instance, MDA, the N-demethylated metabolite of MDMA, exhibits potent neurotoxicity.[6] The α-ethyl group of MBDB appears to reduce its neurotoxic potential compared to MDMA.[8] This suggests that steric hindrance at the α-position may modulate the interaction with monoamine transporters or metabolic enzymes.
Core Mechanisms of Neurotoxicity
The neurotoxic effects of benzodioxole piperidines are multifactorial, involving a complex interplay of neurotransmitter dysregulation, metabolic activation, and intracellular stress pathways.
Monoamine Transporter Interaction and Neurotransmitter Release
MDMA and its analogs are substrates for SERT and DAT.[7][13] They are transported into the presynaptic terminal, where they disrupt the vesicular storage of monoamines and reverse the direction of transporter function, leading to a massive, non-exocytotic release of serotonin and, to a lesser extent, dopamine into the synapse.[10][14] This surge in synaptic monoamines is thought to contribute to excitotoxicity and the subsequent generation of reactive species from the enzymatic and auto-oxidation of these neurotransmitters.
Metabolic Activation and Oxidative Stress
A critical step in the neurotoxicity of these compounds is their metabolic activation by CYP450 enzymes in the liver and brain.[11][14] The demethylenation of the benzodioxole ring forms highly reactive catechols, which can be oxidized to semiquinones and ortho-quinones.[10] These reactive metabolites can redox cycle, generating superoxide radicals and other ROS, and can also form adducts with cellular macromolecules, including proteins and DNA.[10][12] This cascade of events leads to a state of severe oxidative stress.
Signaling Pathway of MDMA-Induced Neurotoxicity
Caption: MDMA-induced neurotoxicity pathway.
Mitochondrial Dysfunction and Apoptotic Cell Death
Mitochondria are primary targets of the oxidative stress induced by benzodioxole piperidines. ROS can damage mitochondrial DNA, proteins, and lipids, leading to impaired electron transport chain function, decreased ATP production, and the opening of the mitochondrial permeability transition pore.[15] This mitochondrial dysfunction is a critical juncture, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (particularly caspase-3) and executes the apoptotic program of cell death.[2][16]
Experimental Protocols for Neurotoxicity Assessment
The following protocols are foundational for the in vitro assessment of neurotoxicity of novel benzodioxole piperidine compounds. The human neuroblastoma SH-SY5Y cell line is recommended due to its neuronal characteristics and extensive use in neurotoxicity studies.[4][17]
Experimental Workflow for In Vitro Neurotoxicity Profiling
Caption: General workflow for neurotoxicity assessment.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[19]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[19]
Measurement of Oxidative Stress: DCFH-DA Assay
This assay measures the intracellular generation of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[20][21][22]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[20]
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]
Apoptosis Detection: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After compound treatment, lyse the cells using a provided lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm for colorimetric assays or the fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays.
Conclusion and Future Directions
The benzodioxole piperidine class of compounds, exemplified by MDMA and its analogs, exhibits significant neurotoxicity primarily through mechanisms involving monoamine transporter disruption, metabolic activation leading to oxidative stress, and subsequent mitochondrial dysfunction and apoptosis. The structure-activity relationships within this class suggest that modifications to the N-alkyl and α-alkyl substituents can modulate neurotoxic potential.
The provided experimental protocols offer a standardized framework for the comparative neurotoxicity profiling of novel compounds within this class. Future research should aim to expand the range of tested compounds to further elucidate the structural determinants of neurotoxicity. A deeper understanding of these mechanisms is paramount for the development of safer therapeutic agents and for informing public health initiatives regarding the risks associated with the recreational use of these substances.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Benzodioxol-5-ylmethyl-piperidine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine's structure contains the piperidine moiety, a six-membered heterocyclic amine. Piperidine itself is classified as a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4] Given these properties, it is imperative to handle 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine with the appropriate personal protective equipment (PPE) and in a controlled environment.
Core Hazards Associated with Piperidine Derivatives:
-
Corrosivity: As a secondary amine, piperidine and its derivatives can be corrosive, causing severe damage to skin, eyes, and mucous membranes upon contact.[5][6]
-
Toxicity: Piperidine is toxic via oral, dermal, and inhalation routes.[1][3] Derivatives should be assumed to carry similar toxicological risks.
-
Flammability: Piperidine is a flammable liquid.[3][4] While the flashpoint of this specific derivative is unknown, the potential for flammability should be a key consideration in its handling and disposal.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4] It is crucial to prevent this compound from entering drains or waterways.[1][2]
A thorough risk assessment should be conducted before handling the waste, considering the quantity of waste, the concentration of the compound, and the potential for exposure.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow provides a logical sequence for managing this chemical waste.
Caption: A logical workflow for the safe disposal of 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine.
Experimental Protocol for Waste Neutralization (for dilute aqueous solutions - proceed with caution):
While direct disposal via a licensed hazardous waste contractor is the preferred method, in some instances, neutralization of a very dilute aqueous waste stream may be considered. This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dilution: Ensure the aqueous solution of 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine is dilute (<1%). If necessary, dilute with a large volume of cold water in a suitable container.
-
Neutralization: Slowly add a dilute acid (e.g., 5% hydrochloric acid or citric acid) to the piperidine derivative solution while stirring. Monitor the pH of the solution continuously with a pH meter or pH paper.
-
Endpoint: Continue adding the acid dropwise until the pH of the solution is neutral (pH 6-8).
-
Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may not be suitable for drain disposal. It is best practice to collect this neutralized solution in a properly labeled hazardous waste container for professional disposal. This is because the ecotoxicity of the resulting salt is likely unknown.
Waste Segregation and Containerization: A Critical Step
Proper segregation and containerization of chemical waste are fundamental to safe laboratory practice.
| Waste Type | Recommended Container | Key Considerations |
| Pure or Concentrated Liquid | Glass or polyethylene-lined steel drum. | Ensure the container is compatible with organic amines and is properly sealed to prevent the escape of flammable and toxic vapors.[1] |
| Contaminated Solid Waste | Lined, sealable drum or pail. | Includes items such as contaminated gloves, absorbent materials, and filter paper. These should be double-bagged before being placed in the final disposal container.[2] |
| Contaminated Glassware | Puncture-resistant container labeled "sharps." | Rinse glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste. The rinsed glassware can then be disposed of as sharps. |
| Dilute Aqueous Solutions | Clearly labeled, sealed plastic or glass container. | Do not mix with other waste streams unless compatibility has been verified. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals.[7][8] |
Labeling is non-negotiable. Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (3-Benzo[1][2]dioxol-5-ylmethyl-piperidine), and the approximate quantity.
Storage and Final Disposal: The Last Mile
Once properly containerized and labeled, the waste must be stored in a designated, secure area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[6] This storage area should be well-ventilated and have secondary containment to manage any potential leaks.
The final step is to arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[3]
Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill: For a small spill, absorb the material with a non-combustible absorbent material such as sand or diatomaceous earth and place it in a sealed container for disposal.[2][4] Ventilate the area thoroughly. For a large spill, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous and well-documented procedures, researchers can ensure the safe and responsible disposal of 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine, upholding their commitment to laboratory safety and environmental stewardship.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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PENTA. Safety Data Sheet: Piperidine. [Link]
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Sdfine. PIPERIDINE HYDROCHLORIDE Safety Data Sheet. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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U.S. Environmental Protection Agency. Update on Chemicals Removal at the Refinery on St. Croix. [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
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Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]
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Waste360. EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]
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A Guide to the Safe Handling of 3-Benzodioxol-5-ylmethyl-piperidine: A Precautionary Approach
A Guide to the Safe Handling of 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine: A Precautionary Approach
Understanding the Hazard Profile: A Synthesis of Known Risks
As responsible scientists, our first step is always to understand the potential hazards of the materials we handle.[3] In the absence of specific toxicological data for 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine, we must infer its hazard profile from its constituent parts.
The Piperidine Moiety: A Foundation of High Hazard
Piperidine, the core heterocyclic amine of our compound, is a well-characterized substance with a significant hazard profile. It is classified as:
-
Highly Flammable: It is a flammable liquid and vapor, necessitating strict control of ignition sources.[6][7][8]
-
Acutely Toxic: Piperidine is toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[9]
-
Corrosive: It causes severe skin burns and serious eye damage.[6][9]
Inhalation of piperidine can lead to sore throat, coughing, and respiratory distress.[10] Given these properties, the piperidine component alone dictates that our target compound must be handled with a high degree of caution.
The Benzo[1][2]dioxole Group: Potential for Irritation and Uncharacterized Toxicity
The benzo[1][2]dioxole (also known as 1,2-methylenedioxybenzene) group also contributes to the overall hazard profile. While generally less acutely hazardous than piperidine, it is:
-
Combustible and Harmful: Classified as a combustible liquid that is harmful if swallowed.[11]
-
Irritating: It is known to cause skin and serious eye irritation.[11]
-
Insufficiently Studied: The toxicological properties of many benzodioxole derivatives have not been fully investigated, and symptoms of overexposure can include headache, dizziness, and nausea.[1]
Presumptive Hazard Profile for 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine
Based on this analysis, we will operate under the precautionary principle that 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine is a hazardous substance with the following potential characteristics:
-
Flammable/Combustible
-
Acutely toxic via inhalation, dermal, and oral routes.
-
Corrosive to skin and eyes.
-
Irritant to the respiratory system.
This presumptive profile mandates the use of stringent engineering controls and a comprehensive suite of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
Given the severe skin and eye damage potential from the piperidine moiety and the multi-route toxicity, a robust PPE protocol is non-negotiable.[2][12][13]
Recommended PPE Summary
| Operation | Eyes & Face | Skin & Body | Respiratory | Hands |
| Weighing/Handling Solids | Safety goggles & face shield | Chemical-resistant lab coat, closed-toe shoes, full-length pants | NIOSH-approved respirator (e.g., N95 or higher) if not in a fume hood or ventilated enclosure | Chemical-resistant gloves (Nitrile or Neoprene, double-gloved) |
| Preparing Solutions | Chemical splash goggles & face shield | Chemical-resistant apron over lab coat, closed-toe shoes, full-length pants | Work exclusively within a certified chemical fume hood | Chemical-resistant gloves (Nitrile or Neoprene, double-gloved) |
| Conducting Reactions/Transfers | Chemical splash goggles & face shield | Chemical-resistant apron over lab coat, closed-toe shoes, full-length pants | Work exclusively within a certified chemical fume hood | Chemical-resistant gloves (Nitrile or Neoprene, double-gloved) |
Causality Behind PPE Choices
-
Eye and Face Protection: The combination of safety goggles and a face shield is crucial. The piperidine component can cause severe, irreversible eye damage.[9] A face shield protects against splashes that could bypass the seal of goggles.
-
Gloves: Double-gloving with nitrile or neoprene gloves provides enhanced protection against potential dermal absorption, a known toxicity route for piperidine.[9] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A chemical-resistant lab coat and apron are necessary to prevent skin contact, which can cause severe burns.[6] Full-length pants and closed-toe shoes are a baseline requirement for any laboratory work.[12]
-
Respiratory Protection: All handling of this compound, especially the weighing of solids or any procedure that could generate aerosols or vapors, must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7]
Operational Plan: From Benchtop to Disposal
A self-validating protocol requires meticulous planning and execution at every stage. The following workflow is designed to minimize exposure and mitigate risk.
Safe Handling and Experimental Workflow
Caption: Workflow for handling 3-Benzo[1][2]dioxol-5-ylmethyl-piperidine.
Step-by-Step Handling Protocol
-
Preparation:
-
Storage:
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as corrosive injuries may occur.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][9]
-
Spill: Evacuate the area. Remove all ignition sources.[14] Ventilate the space. Wearing appropriate PPE, cover the spill with a non-flammable absorbent material (e.g., sand, vermiculite).[6] Collect the material into a sealed container for hazardous waste disposal.
-
Disposal Plan: Ensuring a Safe End-of-Life
The disposal of uncharacterized or novel chemicals is strictly regulated to protect personnel and the environment.[15][16]
Waste Characterization
Due to the lack of a specific SDS, 3-Benzo[2]dioxol-5-ylmethyl-piperidine must be treated as unidentified hazardous chemical waste .[15][17] Do not attempt to dispose of this material down the drain or in regular trash.
Disposal Protocol
-
Collection:
-
All waste containing this compound (including contaminated consumables like gloves, absorbent paper, and empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The label must clearly state "Hazardous Waste" and list the chemical name: "3-Benzo[1][2]dioxol-5-ylmethyl-piperidine". If it is a solution, list all components and their approximate percentages.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, ensuring it is sealed and has secondary containment.
-
-
Final Disposal:
By adhering to these precautionary measures, you can build a self-validating system of safety, ensuring that the handling of this novel compound is approached with the scientific rigor it demands, from initial preparation to final disposal.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Temple University. (n.d.). Unknown Chemical Waste Disposal. Retrieved from [Link]
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University of Pittsburgh. (2023, September 21). Unknown Chemicals. Retrieved from [Link]
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Brigham Young University. (n.d.). A Chemists' Guide to PPE. Retrieved from [Link]
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University of Nebraska Omaha. (n.d.). Hazardous Material Fact Sheet: Unknown Chemical Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]
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University of British Columbia. (n.d.). Unknown Laboratory Chemicals Disposal. Retrieved from [Link]
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PENTA. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
